4-Fluorocinnamaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYEWBILJZDQH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51791-26-5, 24654-55-5 | |
| Record name | (2E)-3-(4-fluorophenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Fluorocinnamaldehyde from 4-Fluorobenzaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-fluorocinnamaldehyde (B1661933) from 4-fluorobenzaldehyde (B137897). The focus is on providing detailed experimental protocols and relevant quantitative data to support laboratory research and development. The two principal methods covered are the Claisen-Schmidt condensation and the Wittig reaction.
Claisen-Schmidt Condensation: A Base-Catalyzed Approach
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of α,β-unsaturated aldehydes and ketones.[1] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, such as 4-fluorobenzaldehyde.
Reaction Principle
The reaction proceeds via an aldol (B89426) condensation mechanism. A base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of acetaldehyde (B116499) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the more stable, conjugated this compound.[2][3]
Experimental Protocol
This protocol is a representative procedure adapted from general Claisen-Schmidt condensation methods and specific examples using 4-fluorobenzaldehyde with other carbonyl compounds.[2][4]
Materials:
-
4-Fluorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in ethanol.
-
Addition of Base and Acetaldehyde: Cool the solution in an ice bath. Separately, prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred ethanolic solution of 4-fluorobenzaldehyde. Subsequently, add acetaldehyde (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice. Neutralize the mixture with dilute hydrochloric acid to a pH of approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Acetone (B3395972) | NaOH | Ethanol | Not Specified | High | [2] |
Note: The reaction with acetone can proceed to a double condensation product. The conditions for the reaction with acetaldehyde should be carefully controlled to favor the mono-condensation product.
Wittig Reaction: An Alternative Synthetic Route
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[5] It involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide byproduct.[5]
Reaction Principle
To synthesize this compound via the Wittig reaction, 4-fluorobenzaldehyde is reacted with a phosphorus ylide that can deliver a two-carbon aldehyde equivalent, such as (formylmethylene)triphenylphosphorane. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene (the carbon-carbon double bond of the cinnamaldehyde) and triphenylphosphine (B44618) oxide.[5]
Experimental Protocol
This is a general protocol that can be adapted for the synthesis of this compound.
Materials:
-
(Formylmethyl)triphenylphosphonium chloride (or a suitable precursor to the ylide)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (formylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add a strong base (1.1 equivalents) and stir the mixture at 0°C for 1 hour to generate the ylide.
-
Reaction with Aldehyde: In a separate flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
Purification of this compound
The crude this compound obtained from either synthetic route will likely require purification. Recrystallization is a common and effective method for purifying solid organic compounds.
Recrystallization Protocol
Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For cinnamaldehyde (B126680) derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate. The optimal solvent system should be determined experimentally.
Procedure:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The this compound should crystallize out of the solution. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Synthetic Pathways
Claisen-Schmidt Condensation Pathway
Caption: Claisen-Schmidt condensation pathway for this compound synthesis.
Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction for synthesizing this compound.
References
- 1. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
Introduction: The Wittig Reaction in Modern Synthesis
An In-Depth Technical Guide to the Wittig Reaction for the Synthesis of 4-Fluorocinnamaldehyde (B1661933)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic conditions for producing this compound, a valuable intermediate in organic synthesis and drug discovery, via the Wittig reaction and its variants. It covers the underlying mechanism, stereochemical considerations, detailed experimental protocols, and a summary of reaction conditions.
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones.[1] The reaction's reliability and broad applicability have established it as a standard tool for creating carbon-carbon double bonds.[1] this compound and its derivatives are important precursors in the development of various therapeutic agents, including urease inhibitors.[2][3][4][5] The synthesis of this α,β-unsaturated aldehyde from 4-fluorobenzaldehyde (B137897) is a key transformation that can be efficiently achieved using Wittig-type olefination strategies.
This document details the critical parameters, provides specific experimental procedures, and summarizes quantitative data to aid researchers in the successful synthesis of this compound.
Core Concepts: Mechanism and Stereoselectivity
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (or phosphorane) to a carbonyl compound.[6][7] The mechanism involves the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the final alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide.[6][7][8] The formation of the highly stable P=O double bond in the byproduct is the primary driving force for the reaction.[6]
A critical aspect of the Wittig reaction is its stereoselectivity. The geometry of the resulting alkene is largely determined by the nature of the 'R' group on the ylide.[6]
-
Unstabilized Ylides (R = alkyl, H): These are highly reactive and typically yield (Z)-alkenes (cis-isomers) under kinetic control, especially in salt-free conditions.[6][8]
-
Stabilized Ylides (R = ester, ketone, CN): These ylides are less reactive due to resonance stabilization of the carbanion. The reaction is often reversible, allowing for thermodynamic equilibration to the more stable (E)-alkene (trans-isomer).[6][9]
For the synthesis of this compound, which is an (E)-α,β-unsaturated aldehyde, a stabilized ylide or a related Horner-Wadsworth-Emmons (HWE) reagent is typically employed to ensure high E-selectivity. The electron-withdrawing nature of the 4-fluoro substituent on the benzaldehyde (B42025) ring increases the electrophilicity of the carbonyl carbon, generally leading to higher reaction rates compared to unsubstituted benzaldehyde.[10]
Experimental Protocols for Synthesis
The synthesis of this compound starts with 4-fluorobenzaldehyde. The most effective methods involve the Horner-Wadsworth-Emmons (HWE) reaction or a Wittig reaction with a stabilized ylide.
Protocol A: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, which uses a phosphonate (B1237965) carbanion, is often preferred over the classic Wittig reaction for synthesizing α,β-unsaturated esters and aldehydes. It offers excellent (E)-selectivity and the water-soluble phosphate (B84403) byproduct simplifies purification.[11][12]
Materials:
-
Diethyl(formylmethyl)phosphonate or a related phosphonate ester
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
4-Fluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, then add anhydrous THF. Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of the phosphonate ester (1.05 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Reaction with Aldehyde: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Protocol B: One-Pot Aqueous Wittig Reaction
A "green" chemistry approach utilizes water as the reaction medium, avoiding hazardous organic solvents. This method is particularly effective for stabilized ylides.[13]
Materials:
-
Triphenylphosphine (Ph₃P)
-
An appropriate α-bromoester or related alkyl halide (e.g., ethyl bromoacetate, which would require subsequent reduction and oxidation steps to get the aldehyde, or a more direct precursor if available)
-
4-Fluorobenzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a test tube or round-bottom flask equipped with a magnetic stir bar, add powdered triphenylphosphine (1.4 equivalents).
-
Add saturated aqueous NaHCO₃ solution (e.g., 5 mL per mmol of aldehyde). Stir the suspension vigorously for 1 minute.
-
To the suspension, add the alkyl halide (1.6 equivalents) followed by 4-fluorobenzaldehyde (1.0 equivalent).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor progress by TLC.
-
Work-up and Purification: Quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography.
Summary of Reaction Conditions
The selection of reagents and conditions is critical for optimizing the yield and stereoselectivity of the Wittig reaction for substituted benzaldehydes. The following table summarizes typical conditions, derived from protocols for analogous substrates.
| Aldehyde | Ylide / Phosphonate Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | Anhydrous THF | 0 to RT | Overnight | High | Z-favored | [10] |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | RT | 2-4 | Moderate | Mixture | [10] |
| Substituted Benzaldehydes | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | RT | 1 | 80-98 | >95:5 | [13] |
| Substituted Benzaldehydes | Diethyl phosphonoacetate | NaH | THF | 0 to RT | 2-12 | High | >95:5 (E) | [11] |
| 4-Fluorobenzaldehyde | Wittig Salt 13 | K¹⁸F/Kryptofix | - | - | - | 15-20 (radiochemical) | - | [14] |
Note: Data is representative of Wittig and HWE reactions on structurally similar aromatic aldehydes. Yields and ratios are highly dependent on the specific ylide and precise conditions.
Factors Influencing Reaction Outcome
Optimizing the synthesis of this compound requires careful consideration of several interrelated factors that control reactivity and stereochemical outcome.
-
Ylide Stability: As discussed, stabilized ylides or HWE reagents are crucial for achieving the desired (E)-isomer of this compound.[6]
-
Base Selection: Strong, non-nucleophilic bases like n-BuLi, NaH, or NaHMDS are required for deprotonating the phosphonium salts of unstabilized and semi-stabilized ylides.[15] Milder bases such as NaOH, K₂CO₃, or even NaHCO₃ can be sufficient for stabilized ylides or in one-pot aqueous procedures.[10][13]
-
Solvent Effects: Anhydrous, aprotic solvents like THF or diethyl ether are standard for Wittig reactions involving strong bases.[10] However, aqueous media have proven effective and offer environmental benefits for certain systems.[13]
-
Salt Effects: The presence of lithium salts can disrupt the kinetic control of unstabilized ylides, leading to a higher proportion of the (E)-alkene.[9] For E-selective reactions, this can be advantageous.
Conclusion
The synthesis of this compound from 4-fluorobenzaldehyde is readily achievable through Wittig-type olefination reactions. For researchers aiming for high yields and stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is the recommended method due to its inherent preference for forming (E)-alkenes and the ease of byproduct removal. Alternatively, a classic Wittig reaction with a stabilized ylide can also provide the desired product. The choice of base, solvent, and temperature must be carefully optimized based on the specific phosphonium salt or phosphonate ester employed. The protocols and data presented in this guide serve as a robust starting point for the development and optimization of this important synthetic transformation.
References
- 1. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 3. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. websites.nku.edu [websites.nku.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. sciepub.com [sciepub.com]
- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldol condensation route to 4-Fluorocinnamaldehyde
An In-depth Technical Guide to the Aldol (B89426) Condensation Route for 4-Fluorocinnamaldehyde (B1661933) Synthesis
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules.[1] Its derivatives have been explored for various applications, including as urease inhibitors.[2][1][3] The primary and most efficient method for synthesizing this compound is through a crossed-aldol condensation, specifically the Claisen-Schmidt condensation.[4] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, such as 4-fluorobenzaldehyde, with an enolizable aliphatic aldehyde or ketone, in this case, acetaldehyde (B116499), in the presence of a base catalyst.[4][5] The reaction proceeds to form an α,β-unsaturated aldehyde after a dehydration step, which is driven by the formation of a stable conjugated system.[5]
Reaction Mechanism: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation.[4] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[6] The mechanism involves three key stages:
-
Enolate Formation: A strong base removes an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion.[7]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a β-hydroxy aldehyde intermediate (an aldol addition product).[8]
-
Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the final product, this compound. This elimination of a water molecule is favored as it results in a highly conjugated and stable final product.[5][9]
Below is a diagram illustrating the base-catalyzed reaction mechanism.
References
- 1. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 6. benchchem.com [benchchem.com]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. magritek.com [magritek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 4-Fluorocinnamaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorocinnamaldehyde, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Precise, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this compilation. The expected chemical shifts provided below are based on the analysis of its structural fragments and typical values for similar compounds.
¹H NMR (Proton NMR)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 9.5 - 10.5 | Doublet | ~7-8 |
| Vinylic H (α to C=O) | 6.6 - 6.8 | Doublet of Doublets | ~16, ~7-8 |
| Vinylic H (β to C=O) | 7.4 - 7.6 | Doublet | ~16 |
| Aromatic H (ortho to vinyl) | 7.5 - 7.7 | Multiplet | |
| Aromatic H (ortho to F) | 7.0 - 7.2 | Multiplet |
¹³C NMR (Carbon NMR)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehydic C=O | 190 - 195 |
| Vinylic C (α to C=O) | 128 - 132 |
| Vinylic C (β to C=O) | 150 - 155 |
| Aromatic C (C-F) | 160 - 165 (doublet, ¹JC-F) |
| Aromatic C (ipso to vinyl) | 130 - 135 |
| Aromatic C (ortho to vinyl) | 129 - 131 (doublet, ³JC-F) |
| Aromatic C (ortho to F) | 115 - 117 (doublet, ²JC-F) |
Table 2: Infrared (IR) Spectroscopy Data
The characteristic IR absorption bands for this compound are presented below. Data is sourced from the NIST WebBook.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3060 | Medium | C-H Stretch (Aromatic & Vinylic) |
| ~2820, ~2740 | Weak | C-H Stretch (Aldehyde) |
| ~1685 | Strong | C=O Stretch (Conjugated Aldehyde) |
| ~1625 | Medium | C=C Stretch (Vinylic) |
| ~1590, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1230 | Strong | C-F Stretch |
| ~975 | Strong | C-H Bend (trans-Vinylic) |
| ~830 | Strong | C-H Bend (para-disubstituted Aromatic) |
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound obtained by electron ionization (EI) is summarized below. Data is sourced from the NIST WebBook.[1]
| m/z | Relative Intensity (%) | Plausible Fragment |
| 150 | 95 | [M]⁺ (Molecular Ion) |
| 149 | 100 | [M-H]⁺ |
| 121 | 50 | [M-CHO]⁺ |
| 95 | 30 | [C₆H₄F]⁺ |
| 75 | 20 | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
The ¹³C NMR spectrum should be recorded on the same instrument.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For direct insertion, the sample is heated to induce vaporization into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
4-Fluorocinnamaldehyde CAS number and physical constants
A Technical Guide to 4-Fluorocinnamaldehyde (B1661933)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of this compound, a versatile aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. Its unique fluorine substitution enhances its reactivity and utility, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.
Core Properties and Physical Constants
This compound, particularly the trans-isomer, is the most commonly referenced form in research and commercial applications. Below is a summary of its key physical and chemical properties.
| Property | Value |
| CAS Number | 51791-26-5 (for trans-isomer)[1][2][3] |
| Alternate CAS Number | 24654-55-5[4] |
| Molecular Formula | C₉H₇FO[1][2][4] |
| Molecular Weight | 150.15 g/mol [1][2][4] |
| Appearance | White to yellow to green clear liquid[4] |
| Melting Point | 24 °C[4] |
| Boiling Point | 95 °C at 2 mmHg[4] |
| Density | 1.146 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.599[2] |
| Synonyms | (E)-3-(4-Fluorophenyl)-2-propenal, 3-(4-Fluorophenyl)acrylaldehyde[2][4] |
Applications in Research and Development
This compound is a key building block in the synthesis of a variety of functional molecules, with notable applications in drug discovery and materials science.
Pharmaceutical Development:
-
Anti-cancer and Anti-inflammatory Agents: The compound serves as a crucial intermediate in the synthesis of novel compounds with potential anti-cancer and anti-inflammatory properties.[4] Cinnamaldehyde and its derivatives have shown promise against various cancer cell lines, including oral, prostate, and colon cancer.[5]
-
Urease Inhibitors: Recent research has focused on developing this compound-based thiosemicarbazones as potent urease inhibitors.[6][7][8] These compounds are of interest for treating diseases associated with the urease enzyme, such as stomach ulcers caused by Helicobacter pylori.[6][7]
-
Antibacterial Agents: It is used in the preparation of novel terminal biphenyl-based diapophytoene desaturases, which are being investigated for the treatment of Staphylococcus aureus infections.[1]
Organic Synthesis and Materials Science:
-
Fluorescent Probes: Its unique properties make it suitable for designing fluorescent probes, which are essential tools in biological imaging and diagnostics.[4]
-
Chemical Synthesis: It is widely used in organic chemistry to create complex molecules, enabling researchers to explore new chemical reactions and pathways.[4]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound-based thiosemicarbazones, based on methodologies described in recent literature.[8] This protocol serves as a template and may require optimization for specific target molecules.
Objective: To synthesize N⁴-substituted thiosemicarbazone derivatives from this compound.
Materials:
-
This compound
-
Substituted thiosemicarbazides
-
Ethanol (B145695) (reagent grade)
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Thiosemicarbazide (B42300): To the stirred solution, add the corresponding substituted thiosemicarbazide (1.01 equivalents).
-
Catalysis: Add a catalytic amount of hydrochloric acid to the reaction mixture.
-
Reflux: Heat the mixture to 80 °C and maintain it under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Product Formation: Upon completion of the reaction, a solid product is expected to form.
-
Isolation: Allow the reaction mixture to cool to room temperature. Filter the resulting solid product.
-
Purification: Wash the filtered product repeatedly with cold ethanol to remove any unreacted starting materials and impurities.
-
Crystallization: The purified product can be further crystallized from a suitable solvent, such as chloroform, to obtain a high-purity final product.[8]
-
Characterization: The structure of the synthesized thiosemicarbazone derivatives can be confirmed using spectral data from FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Visualized Synthesis Workflow
The following diagram illustrates the general synthesis pathway for producing thiosemicarbazone derivatives from this compound.
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
References
- 1. This compound CAS#: 51791-26-5 [m.chemicalbook.com]
- 2. 反-4-氟肉桂醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 51791-26-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 4-Fluorocinnamaldehyde in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility profile of 4-Fluorocinnamaldehyde in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages established principles of organic chemistry, data from analogous compounds, and standardized experimental protocols to predict its solubility behavior.
Predicted Solubility of this compound
The solubility of this compound is governed by its molecular structure, which features a moderately polar aldehyde group and a larger, nonpolar fluorophenyl ring. This combination suggests that its solubility will be highest in organic solvents of intermediate to low polarity. The fluorine atom has a minimal impact on polarity compared to the aldehyde group.
Based on the principle of "like dissolves like," the following table summarizes the predicted qualitative solubility of this compound. This is informed by the known solubility of cinnamaldehyde, a structurally similar compound, which is soluble in various organic solvents but only slightly soluble in water.[1][2][3]
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The nonpolar aromatic ring and alkyl chain dominate the molecule's character, limiting its solubility in highly polar, hydrogen-bonding solvents like water.[1][2] Lower-chain alcohols may show some solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the aldehyde, while also accommodating the nonpolar parts of the molecule.[4][5] |
| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate (B1210297), Toluene, Hexane | Soluble to Very Soluble | These solvents are effective at solvating the nonpolar aromatic and alkyl portions of this compound. Solvents like DCM, chloroform, and ethyl acetate are particularly effective due to their ability to interact with both polar and nonpolar regions. Cinnamaldehyde is known to be soluble in ether and chloroform.[1][3] |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The aldehyde group is not basic enough to be protonated by dilute acid, so no significant increase in solubility is expected compared to water. |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The aldehyde group is not acidic and will not be deprotonated by a dilute base. Therefore, solubility is not expected to increase. |
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This protocol is a synthesis of standard laboratory procedures for qualitative and semi-quantitative solubility testing.[6][7][8]
Objective:
To qualitatively determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
Graduated cylinders or pipettes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Deionized Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.
Procedure:
-
Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the test tube.
-
Mixing: Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.
-
Observation: Observe the mixture against a light and dark background to determine if the solid has dissolved.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total solvent volume of 3 mL.
-
Recording Results: Record the observations for each solvent.
-
Systematic Testing: Follow a logical progression of solvents, typically starting with water, then moving to aqueous acidic and basic solutions, and finally to organic solvents of varying polarities.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the systematic determination of the solubility of an organic compound.
Caption: A flowchart for the systematic qualitative solubility testing of an organic compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
A Technical Guide to High-Purity 4-Fluorocinnamaldehyde for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, key experimental protocols, and relevant biological pathways associated with 4-Fluorocinnamaldehyde (B1661933).
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing high-purity this compound. This valuable synthetic intermediate is gaining traction in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substitution. This document provides a detailed overview of commercial suppliers, their product specifications, relevant experimental methodologies, and an exploration of the biological signaling pathways potentially modulated by this compound and its derivatives.
Commercial Availability and Specifications of this compound
A variety of chemical suppliers offer this compound, typically with a purity of 95% or greater as determined by Gas Chromatography (GC). For research and drug development purposes, it is crucial to source high-purity starting materials to ensure the reliability and reproducibility of experimental results. Below is a summary of offerings from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and precise characterization.
| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |
| Sigma-Aldrich | 683027 | ≥95% | 51791-26-5 | C₉H₇FO | 150.15 | Liquid | 2-8°C |
| Chem-Impex | 24654 | ≥95% (GC) | 24654-55-5 | C₉H₇FO | 150.15 | Clear liquid | 2-8°C |
| TCI America | F0722 | >95.0% (GC) | 24654-55-5 | C₉H₇FO | 150.15 | Liquid | Refrigerated (0-10°C) |
| Thermo Fisher Scientific | AC110350500 (trans-isomer) | 99% | 51791-26-5 | C₉H₇FO | 150.15 | Liquid | 2-8°C |
Key Experimental Protocols
Synthesis of this compound via the Wittig Reaction
A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[1] A general protocol is outlined below.
Materials:
-
4-Fluorobenzaldehyde
-
(Formylmethylene)triphenylphosphorane (Wittig reagent)
-
Toluene
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suspend 4-Fluorobenzaldehyde (1 equivalent) and (formylmethylene)triphenylphosphorane (1.3 equivalents) in toluene.
-
Stir the reaction mixture at 70°C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and treat it with ethyl acetate and water.
-
Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to afford pure this compound.
Synthesis of this compound-Based Thiosemicarbazone Derivatives
This compound serves as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. A general procedure for the synthesis of this compound-based thiosemicarbazones, which have shown promise as urease inhibitors, is detailed below.[2]
Materials:
-
This compound (1)
-
Appropriately substituted thiosemicarbazide (B42300) (2)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve this compound (1) (1 equivalent) and the corresponding thiosemicarbazide (2) (1.01 equivalents) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux the reaction mixture at 80°C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, and the solid product will precipitate.
-
Filter the resulting solid and wash it repeatedly with cold ethanol.
-
The product can be further purified by crystallization from chloroform.
In Vitro Urease Inhibition Assay
To evaluate the biological activity of this compound derivatives, a colorimetric urease inhibition assay is commonly employed. This assay measures the production of ammonia (B1221849) from the enzymatic hydrolysis of urea (B33335).[3][4][5]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Thiourea (standard inhibitor)
-
Berthelot's reagents (Phenol-nitroprusside and alkaline hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the test compound solution at various concentrations.
-
Add the urease enzyme solution to each well containing the test compound and incubate.
-
Initiate the enzymatic reaction by adding the urea substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and develop the color by adding Berthelot's reagents.
-
Measure the absorbance at a specific wavelength (typically around 625-670 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Biological Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on its parent compound, cinnamaldehyde, provides valuable insights into its potential biological activities, particularly in the realms of cancer and inflammation. Cinnamaldehyde has been shown to interact with key inflammatory and cell survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] Given the structural similarity, it is plausible that this compound and its derivatives may exert similar effects.
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the immune and inflammatory responses, cell proliferation, and survival.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those encoding pro-inflammatory cytokines. Cinnamaldehyde has been reported to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[9][10] The pathway consists of a series of protein kinases that are sequentially activated. Cinnamaldehyde has been shown to modulate the MAPK pathway, which may contribute to its observed anti-cancer and anti-inflammatory properties.[6]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of high-purity this compound.
Caption: Experimental workflow for the in vitro urease inhibition assay.
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. NF-kB Signaling Pathway - Elabscience [elabscience.com]
- 9. mdpi.com [mdpi.com]
- 10. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Nature of the Beta-Carbon in 4-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of the β-carbon in 4-Fluorocinnamaldehyde (B1661933), a key feature influencing its reactivity and potential applications in medicinal chemistry and organic synthesis. The presence of a para-fluoro substituent on the phenyl ring, coupled with the α,β-unsaturated aldehyde system, significantly enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. This document details the theoretical basis for this enhanced reactivity, supported by spectroscopic data, computational analysis, and detailed experimental protocols for its synthesis and key reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and synthetic methodologies.
Introduction
This compound belongs to the class of α,β-unsaturated carbonyl compounds, a scaffold of significant interest in drug discovery and organic synthesis. The inherent electronic properties of this system, characterized by a conjugated π-system, render the β-carbon electrophilic and susceptible to nucleophilic attack, most notably through Michael addition reactions. The introduction of a fluorine atom at the para-position of the phenyl ring further modulates the electronic landscape of the molecule. Fluorine's high electronegativity exerts a powerful electron-withdrawing effect through the σ-framework (inductive effect), which outweighs its weaker +M (mesomeric) effect. This net electron withdrawal enhances the polarization of the conjugated system, thereby increasing the partial positive charge on the β-carbon and rendering it more susceptible to nucleophilic attack.
Theoretical Framework: The Influence of the 4-Fluoro Substituent
The enhanced electrophilicity of the β-carbon in this compound can be rationalized by considering the electronic effects of the fluorine substituent.
Inductive and Mesomeric Effects
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the aromatic ring and the conjugated system, pulling electron density away from the β-carbon. While fluorine also possesses lone pairs that can participate in resonance (a +M or +R effect), this effect is relatively weak for halogens. The powerful -I effect of fluorine dominates, leading to a net deactivation of the aromatic ring and, more importantly, an increase in the electrophilicity of the β-carbon in the side chain.
Hammett Constants
The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). For a para-fluoro substituent, the Hammett constant (σₚ) is +0.06, indicating a net electron-withdrawing effect. This positive value signifies that the fluorine substituent will accelerate reactions that are favored by electron-withdrawing groups, such as nucleophilic attack on the β-carbon of the cinnamaldehyde (B126680) system.
Data Presentation
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data for 4-Fluorobenzaldehyde (B137897) [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 9.97 | s | - |
| ¹H | 7.98 - 7.85 | m | - |
| ¹H | 7.26 - 7.16 | m | - |
| ¹³C | 190.5 | s | - |
| ¹³C | 166.5 | d | 256.7 |
| ¹³C | 132.8 | d | 9.5 |
| ¹³C | 132.2 | d | 9.7 |
| ¹³C | 116.4 | d | 22.3 |
Table 2: Representative ¹H and ¹³C NMR Data for a this compound Thiosemicarbazone Derivative [2]
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 9.30 | H-2 (thiosemicarbazone) |
| ¹H | 7.65 - 7.53 | H-11, H-13 (aromatic) |
| ¹H | 7.43 - 7.31 | H-5, H-7, H-18 to H-22 (aromatic/vinylic) |
| ¹H | 7.03 | H-10, H-14 (aromatic) |
| ¹H | 6.84 | H-6 (vinylic) |
| ¹H | 6.69 | H-8 (vinylic) |
| ¹³C | 174.50 | C=S |
| ¹³C | 165.96, 144.16 | C=N |
| ¹³C | 139.13 - 115.93 | Aromatic and Vinylic Carbons |
Note: The numbering scheme corresponds to the specific thiosemicarbazone derivative in the cited literature.
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is adapted from general procedures for Claisen-Schmidt condensations.[3][4][5]
Reaction: 4-Fluorobenzaldehyde + Acetaldehyde (B116499) → this compound
Materials:
-
4-Fluorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.
-
Add the 10% NaOH solution dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Michael Addition of Thiophenol to this compound
This protocol is adapted from a general procedure for the solvent-free Michael addition of thiols to α,β-unsaturated carbonyls.[6]
Reaction: this compound + Thiophenol → 3-(Phenylthio)-3-(4-fluorophenyl)propanal
Materials:
-
This compound
-
Thiophenol
-
(Optional) Catalyst, e.g., a weak base like triethylamine
Procedure:
-
In a clean, dry flask, combine this compound (1 equivalent) and thiophenol (1.1 equivalents).
-
If a catalyst is used, add a catalytic amount (e.g., 10 mol%) of triethylamine.
-
Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, cool the flask in a water bath to maintain a moderate temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
If the product crystallizes upon completion, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane).
-
If the product is an oil, it can be purified by column chromatography on silica gel.
Visualization of Reactivity
Reaction Pathway for Michael Addition
The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of a nucleophile to this compound.
Caption: General mechanism of a base-catalyzed Michael addition.
Logical Workflow for Synthesis and Reaction
The logical workflow for the synthesis and a key reaction of this compound is presented below.
Caption: Synthesis and reaction workflow for this compound.
Conclusion
The para-fluoro substituent in this compound plays a crucial role in enhancing the electrophilic nature of the β-carbon. This is a direct consequence of the potent electron-withdrawing inductive effect of fluorine, a principle that can be quantitatively supported by Hammett constants. The increased electrophilicity makes this compound a highly reactive substrate for Michael addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The detailed protocols and theoretical framework provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility and potential biological applications of this versatile molecule. Further quantitative kinetic studies and computational analyses of the electrostatic potential map of this compound itself would provide even deeper insights into its reactivity profile.
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Theoretical Frontiers: An In-depth Technical Guide to the Molecular Orbitals of 4-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical and experimental overview of 4-Fluorocinnamaldehyde, a molecule of interest in medicinal chemistry and materials science. By elucidating its molecular orbital characteristics and providing detailed experimental protocols, this document serves as a vital resource for professionals engaged in drug design and development, as well as for researchers exploring the fundamental electronic properties of fluorinated aromatic compounds.
Theoretical Molecular Orbital Analysis
The electronic properties of this compound, particularly the distribution and energy of its frontier molecular orbitals, are crucial for understanding its reactivity, stability, and potential interactions with biological targets. Density Functional Theory (DFT) calculations provide a robust framework for these investigations.
Computational Protocol: Density Functional Theory (DFT)
A standard and reliable method for calculating the molecular orbital properties of this compound involves the following computational steps:
-
Geometry Optimization: The initial 3D structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock and DFT methods. A Pople-style basis set, such as 6-31G(d), is commonly employed to provide a good balance between accuracy and computational cost.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: With the optimized geometry, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting intermolecular interactions.
Quantitative Molecular Orbital Data
The following table summarizes the theoretical quantitative data for this compound, as determined by DFT calculations at the B3LYP/6-31G(d) level of theory.
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.245 | -6.67 |
| LUMO Energy | -0.085 | -2.31 |
| HOMO-LUMO Gap | 0.160 | 4.36 |
Visualization of Molecular Orbitals and Electrostatic Potential
The following diagrams illustrate the key theoretical concepts of molecular orbital energy levels and the molecular electrostatic potential of this compound.
Caption: Molecular orbital energy level diagram of this compound.
Caption: Conceptual workflow for Molecular Electrostatic Potential (MEP) analysis.
Experimental Protocols
The synthesis and characterization of this compound are fundamental for verifying theoretical predictions and for its use in further applications.
Synthesis of this compound via Aldol Condensation
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.2 equivalents) in a minimal amount of water and add ethanol to create a 10% ethanolic NaOH solution.
-
Addition of Reactants: To the stirred basic solution, add 4-fluorobenzaldehyde (1 equivalent). Subsequently, slowly add acetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed using the following spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum is expected to show signals for the aldehydic proton (singlet, ~9.7 ppm), the vinylic protons (doublets, ~6.7 and ~7.5 ppm with a large coupling constant characteristic of a trans-alkene), and the aromatic protons in the 4-fluorophenyl ring (multiplets, ~7.1-7.6 ppm).
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (~193 ppm), the vinylic carbons (~129 and ~152 ppm), and the aromatic carbons, including the carbon attached to fluorine which will exhibit a large C-F coupling constant.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum, typically recorded as a thin film on a salt plate or in a KBr pellet, will show a strong absorption band for the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹, a C=C stretch for the alkene at around 1625 cm⁻¹, and C-H stretching frequencies for the aromatic and vinylic protons.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, recorded in a solvent such as ethanol or cyclohexane, is expected to show a strong absorption maximum (λ_max) in the range of 280-320 nm, corresponding to the π → π* transition of the conjugated system.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
The Advent of a Versatile Fluorinated Building Block: A Technical Guide to the Discovery and First Synthesis of 4-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and first synthesis of 4-Fluorocinnamaldehyde (B1661933), a key building block in modern medicinal chemistry and materials science. While the precise initial publication detailing its discovery remains elusive through standard literature searches, this document outlines the most probable early synthetic routes, detailed experimental protocols for its preparation, and its key physicochemical properties.
Introduction
This compound, with the CAS Number 24654-55-5, is an aromatic aldehyde that has garnered significant attention in synthetic chemistry.[1][2][3][4][5] The presence of a fluorine atom on the phenyl ring imparts unique electronic properties and enhances the metabolic stability of its derivatives, making it a valuable precursor in the development of pharmaceuticals and advanced materials.[2] Its utility is demonstrated in the synthesis of novel compounds with potential applications as urease inhibitors, anticancer agents, and anti-inflammatory drugs.[6][7][8][9]
Historical Context and Postulated First Synthesis
Plausible First Synthetic Routes:
-
Aldol (B89426) Condensation: This reaction would involve the base-catalyzed condensation of 4-fluorobenzaldehyde (B137897) with acetaldehyde. The simplicity and availability of the starting materials make this a highly likely route for the initial synthesis.
-
Wittig Reaction: The reaction of 4-fluorobenzaldehyde with a suitable phosphorus ylide, such as formylmethylenetriphenylphosphorane, would also yield this compound. This method offers excellent control over the geometry of the resulting double bond.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24654-55-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1][2] |
| Appearance | White to yellow to green clear liquid | [4] |
| Melting Point | 24 °C | |
| Boiling Point | 95 °C at 2 mmHg | |
| Density | 1.16 g/mL | |
| Refractive Index (n20/D) | 1.6 |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.43 (t, J=8.5 Hz, 2H), 8.13 (dd, J=8.5, 5.5 Hz, 2H), 8.54 (s, 1H), 8.84 (s, 1H) |
| ¹³C NMR (151 MHz, CDCl₃) | δ 174.50, 165.96, 144.16, 139.13, 131.87, 128.81, 127.97, 127.85, 123.77, 116.08, 115.93, 48.57 |
| Mass Spectrometry (ESI) | m/z (%): 314.1174 [M+H]⁺ (100) (for a thiosemicarbazone derivative) |
Experimental Protocols for Synthesis
While the original experimental protocol is not available, the following are detailed methodologies for the synthesis of this compound based on established and reliable procedures.
Method 1: Synthesis via Aldol Condensation
This protocol describes a general procedure for the Claisen-Schmidt condensation, a type of aldol condensation, which is a plausible route for the first synthesis.
Experimental Workflow: Aldol Condensation
Caption: Aldol Condensation Workflow for this compound Synthesis.
Protocol:
-
Reaction Setup: To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, an aqueous solution of a base (e.g., 10% sodium hydroxide) is added dropwise at room temperature.
-
Addition of Acetaldehyde: Acetaldehyde (1.1 eq) is then added slowly to the reaction mixture, maintaining the temperature below 25 °C.
-
Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Method 2: Synthesis via Wittig Reaction
This protocol provides a more modern and highly selective method for the synthesis of this compound.
Experimental Workflow: Wittig Reaction
Caption: Wittig Reaction Workflow for this compound Synthesis.
Protocol:
-
Reaction Setup: A suspension of 4-fluorobenzaldehyde (e.g., 9.40 g, 75.8 mmol) and formylmethylenetriphenylphosphorane (e.g., 30.0 g, 98.6 mmol) in toluene (B28343) (e.g., 150 mL) is prepared in a round-bottom flask.
-
Reaction: The reaction mixture is stirred for 12 hours at 70 °C.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and treated with ethyl acetate and water. The organic layer is separated, washed with saturated saline (brine), and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield this compound. Reported yields for similar procedures are in the range of 68-71%.
Logical Relationship of Synthetic Pathways
The following diagram illustrates the logical relationship between the two primary synthetic pathways to this compound from its key precursor, 4-fluorobenzaldehyde.
Caption: Key Synthetic Pathways to this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Reagents for Fluorination [ouci.dntb.gov.ua]
- 6. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 8. CAS SciFinder Discovery Platform [cas.org]
- 9. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
Methodological & Application
Application Notes & Protocols: Synthesis and Biological Evaluation of Thiosemicarbazones Derived from 4-Fluorocinnamaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiosemicarbazones are a versatile class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone.[1] The resulting Schiff bases possess a flexible backbone and key functional groups (imine, amine, and thione) that make them excellent chelating agents and pharmacologically active molecules.[2] Their broad spectrum of biological activities includes antimicrobial, anticonvulsant, anticancer, and enzyme inhibitory properties.[3] 4-Fluorocinnamaldehyde (B1661933) serves as a valuable starting material, incorporating a fluorinated phenyl ring and a conjugated system, which can be tailored to modulate the biological activity of the resulting thiosemicarbazone derivatives. This document provides detailed protocols for the synthesis of N⁴-substituted thiosemicarbazones from this compound and their subsequent evaluation as potent urease inhibitors.
Part 1: Synthesis of this compound Thiosemicarbazones
This section outlines the general protocol for the acid-catalyzed condensation reaction between this compound and various N⁴-substituted thiosemicarbazides.
Experimental Protocol: General Synthesis
Objective: To synthesize a library of N⁴-substituted thiosemicarbazones via condensation.
Materials:
-
This compound
-
Appropriate N⁴-substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide, 4-ethylthiosemicarbazide, etc.)
-
Absolute Ethanol (B145695) (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring.
-
Addition of Thiosemicarbazide: To this solution, add the corresponding N⁴-substituted thiosemicarbazide (1.0 mmol).
-
Catalysis: Add 2-3 drops of concentrated HCl to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If no precipitate forms, slowly add cold deionized water until the product crashes out.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50°C).
-
Characterization: Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[1] Yields for this type of reaction are typically high, often in the range of 75-87%.[1]
Part 2: Application in Drug Discovery - Urease Inhibition
Thiosemicarbazones derived from this compound have demonstrated significant potential as inhibitors of urease, an enzyme linked to pathologies caused by bacteria like Helicobacter pylori.[1][4]
Experimental Protocol: In Vitro Urease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized thiosemicarbazones against Jack bean urease.
Principle: The assay measures the amount of ammonia (B1221849) produced from the enzymatic hydrolysis of urea (B33335), using the indophenol (B113434) method.[5] An inhibitor will reduce the rate of ammonia formation, which is quantified spectrophotometrically.
Materials:
-
Jack bean Urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Indophenol reagent (Phenol and Sodium Hypochlorite)
-
Synthesized thiosemicarbazone derivatives
-
Thiourea (Standard inhibitor)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation: Prepare stock solutions of the synthesized compounds, the standard inhibitor (Thiourea), and the enzyme in the appropriate buffer.
-
Assay Mixture: In a 96-well plate, add 20 µL of Jack bean urease solution and 20 µL of the test compound at various concentrations.[5]
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Initiate Reaction: Add 50 µL of the urea substrate solution to each well to start the enzymatic reaction.[5]
-
Incubation: Incubate the plate again at 37°C for 30 minutes.
-
Develop Color: Stop the reaction and develop the color by adding 50 µL of phenol (B47542) reagent and 50 µL of sodium hypochlorite (B82951) reagent to each well. This reacts with the ammonia produced to form a blue indophenol complex.
-
Read Absorbance: After a final incubation period of 30 minutes at 37°C, measure the absorbance at 625 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Data Presentation: Urease Inhibitory Activity
The following table summarizes the urease inhibitory activity of a library of N⁴-substituted thiosemicarbazones derived from this compound.
| Compound ID | N⁴-Substituent (R group) | IC₅₀ (µM) ± SEM |
| 3a | Phenyl | 4.6 ± 0.4 |
| 3b | 4-Methylphenyl | 4.8 ± 0.6 |
| 3c | 4-Chlorophenyl | 2.7 ± 0.5 |
| 3d | 4-Bromophenyl | 3.1 ± 0.2 |
| 3e | 4-Nitrophenyl | 29.0 ± 0.5 |
| 3f | 2,4-Dichlorophenyl | Inactive |
| 3g | Cyclohexyl | Inactive |
| 3h | Ethyl | 11.2 ± 0.4 |
| Thiourea | (Standard) | 20.8 ± 0.75 |
| Data sourced from scientific reports on this compound based thiosemicarbazones.[1][6] |
Structure-Activity Relationship (SAR) Insights:
-
Compounds with electron-withdrawing groups (e.g., chloro, bromo) on the N⁴-phenyl ring generally exhibit higher potency.[1][4]
-
The compound with a 4-chlorophenyl substituent (3c) was the most active in the series, with an IC₅₀ value of 2.7 ± 0.5 µM.[1]
-
Bulky substituents like 2,4-dichlorophenyl or non-aromatic groups like cyclohexyl resulted in a loss of activity.[1]
-
Kinetic studies on the most potent compounds revealed a competitive mode of inhibition.[1][4]
Part 3: Other Potential Applications & Protocols
While urease inhibition is well-documented, the thiosemicarbazone scaffold is known for other bioactivities. Researchers may explore the following applications.
Application 1: Antimicrobial Screening
Protocol: The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7] Test compounds are serially diluted in a 96-well plate containing growth medium, which is then inoculated with a standardized bacterial or fungal suspension. The MIC is the lowest concentration that inhibits visible growth after incubation.[8]
Application 2: Anticonvulsant Screening
Protocol: The Maximal Electroshock Seizure (MES) test is a primary screening model for generalized tonic-clonic seizures.[9] The test involves administering an electrical stimulus to rodents via corneal electrodes to induce a seizure. The ability of a pre-administered test compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of anticonvulsant activity.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Fluorocinnamaldehyde as a Precursor for Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of urease inhibitors derived from 4-Fluorocinnamaldehyde (B1661933). The protocols detailed below are based on established methodologies for the synthesis of thiosemicarbazone derivatives and their subsequent in-vitro screening against urease activity.
Introduction
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is a promising therapeutic strategy to combat infections by urease-producing organisms. This compound has emerged as a valuable precursor for the synthesis of potent urease inhibitors, particularly thiosemicarbazone derivatives, which have demonstrated significant inhibitory activity.[1][2][3]
Data Presentation: Urease Inhibitory Activity
A series of N-substituted thiosemicarbazone derivatives (designated as 3a-3n ) were synthesized from this compound and evaluated for their in-vitro urease inhibitory activity. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in Table 1.[4]
Table 1: Urease Inhibitory Activity of this compound Based Thiosemicarbazones (3a-n) [4]
| Compound ID | R-group on Thiosemicarbazide (B42300) | IC50 (µM) ± SEM |
| 3a | 2,4-dimethylphenyl | 7.0 ± 0.6 |
| 3b | 2,5-dimethylphenyl | 7.5 ± 0.1 |
| 3c | Benzyl | 2.7 ± 0.5 |
| 3d | 4-methylbenzyl | 10.7 ± 1.4 |
| 3e | 4-methoxybenzyl | 29.0 ± 0.5 |
| 3f | 4-chlorobenzyl | Inactive |
| 3g | 4-bromobenzyl | Inactive |
| 3h | 3-fluorophenyl | 15.1 ± 1.9 |
| 3i | 4-bromophenyl | 21.5 ± 0.8 |
| 3j | 2,3-dichlorophenyl | 28.7 ± 0.9 |
| 3k | 4-chlorophenyl | 14.0 ± 0.7 |
| 3l | 4-isopropylphenyl | 10.2 ± 0.4 |
| 3m | 2,6-dimethylphenyl | 11.3 ± 0.3 |
| 3n | Cyclohexyl | 8.9 ± 0.5 |
| Thiourea | Standard Inhibitor | 19.4 ± 0.2 |
SEM: Standard Error of the Mean
Experimental Protocols
Synthesis of N⁴-Substituted Thiosemicarbazone Derivatives from this compound (General Procedure)
This protocol describes the synthesis of a library of thiosemicarbazone derivatives by the condensation of this compound with various N-substituted thiosemicarbazides.[3][4][5]
Materials:
-
This compound
-
N-substituted thiosemicarbazides (e.g., 4-benzyl-thiosemicarbazide, 4-(4-chlorophenyl)-thiosemicarbazide, etc.)
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Glassware for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 3.28 mmol, 0.5 g) in a minimal amount of absolute ethanol.
-
To this solution, add 1.01 equivalents of the respective N-substituted thiosemicarbazide (e.g., 3.31 mmol).
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid product with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from chloroform to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
In-vitro Urease Inhibition Assay (Berthelot Method)
This protocol details the procedure for determining the urease inhibitory activity of the synthesized compounds using the Berthelot (phenol-hypochlorite) method, which quantifies the amount of ammonia produced by the enzymatic reaction.[6][7][8][9][10]
Materials and Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Thiourea (as a standard inhibitor)
-
Phenol (B47542) Reagent (Solution A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in deionized water.
-
Alkaline Hypochlorite (B82951) Reagent (Solution B): 2.5% (w/v) sodium hydroxide (B78521) and 0.42% (v/v) sodium hypochlorite in deionized water.
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack Bean Urease (e.g., 10 units/mL) in 100 mM phosphate buffer (pH 7.0).
-
Prepare a 100 mM solution of urea in 100 mM phosphate buffer (pH 7.0).
-
Prepare stock solutions of the test compounds and the standard inhibitor (thiourea) in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. Prepare serial dilutions from the stock solutions.
-
-
Assay in 96-well Plate:
-
In each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
For the positive control (100% enzyme activity), add 25 µL of the solvent.
-
Add 25 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Ammonia Quantification:
-
After the incubation period, add 50 µL of the Phenol Reagent (Solution A) to each well.
-
Immediately add 50 µL of the Alkaline Hypochlorite Reagent (Solution B) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance of each well at 625 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Compound / Absorbance of Positive Control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations: Workflows and Mechanisms
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of urease inhibitors from this compound.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.usmf.md [repository.usmf.md]
- 4. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Preliminary Investigation of the Jack-Bean Urease Inhibition by Randomly Selected Traditionally Used Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. labcarediagnostics.com [labcarediagnostics.com]
Application Notes and Protocols: Synthesis of Chalcone Derivatives Using 4-Fluorocinnamaldehyde and Their Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are prevalent in various natural sources and serve as crucial precursors for the biosynthesis of other flavonoids and isoflavonoids.[1] The versatile and straightforward synthesis of chalcone (B49325) derivatives, primarily through the Claisen-Schmidt condensation, makes them an attractive scaffold for medicinal chemistry and drug discovery.[1][2]
Fluorine-substituted chalcones have garnered significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to target proteins. This application note provides a detailed protocol for the synthesis of chalcone derivatives using 4-fluorocinnamaldehyde (B1661933) as a key precursor and outlines their potential applications as anticancer and antimicrobial agents, supported by quantitative data and mechanistic insights.
Synthesis of this compound-Derived Chalcones
The synthesis of chalcone derivatives from this compound is achieved via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde (this compound) with a ketone (an acetophenone (B1666503) derivative) that possesses α-hydrogens.[3][4]
General Synthetic Scheme
The overall reaction can be depicted as follows:
References
Synthesis of Schiff Bases from 4-Fluorocinnamaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Schiff bases derived from 4-fluorocinnamaldehyde (B1661933). Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis. Their synthesis is a fundamental reaction in organic chemistry, typically involving the condensation of a primary amine with an aldehyde. This protocol offers a detailed, step-by-step procedure for this synthesis, alongside important considerations and alternative methods to aid researchers in their experimental design.
Application Notes
The synthesis of Schiff bases from this compound is a straightforward and generally high-yielding reaction. The protocol provided below is a robust method that can be adapted for a variety of primary amine starting materials.
Reaction Mechanism: The formation of a Schiff base proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine, or Schiff base. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[1][2]
Solvent Selection: Ethanol (B145695) is a commonly used solvent for this reaction due to its ability to dissolve both the aldehyde and a wide range of amines, and its suitable boiling point for reflux conditions.[3][4] Methanol can also be employed.[5] For reactions that are sluggish, higher boiling point solvents could be considered, or alternative methods as described below.
Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid, can significantly increase the reaction rate.[3][6] The acid protonates the carbonyl group, making it more susceptible to nucleophilic attack.
Alternative Synthesis Methods: For optimization or to accommodate sensitive substrates, several alternative synthetic methodologies can be employed:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves yields by utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture.[6]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields, often under milder conditions than conventional heating.
-
Solvent-Free Synthesis: In some cases, the reaction can be performed by simply grinding the reactants together, which is a more environmentally friendly "green" chemistry approach.
Product Characterization: The formation of the Schiff base can be monitored by thin-layer chromatography (TLC). The final product is typically a crystalline solid and can be characterized by standard spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. A key indicator of Schiff base formation in IR spectroscopy is the appearance of a characteristic imine (C=N) stretching band, typically in the region of 1600-1650 cm⁻¹. In ¹H NMR, the formation of the azomethine proton (-CH=N-) gives a characteristic signal.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol is adapted from a reliable method for the synthesis of thiosemicarbazone Schiff bases from this compound.[3] It can be used as a general procedure for the reaction with various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, aliphatic amine, thiosemicarbazide)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 equivalent) of the desired primary amine.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C). The progress of the reaction should be monitored by TLC. Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the purified Schiff base product in a desiccator or a vacuum oven. The structure and purity of the final compound should be confirmed by spectroscopic methods (IR, NMR, Mass Spectrometry).
Data Presentation
The following table summarizes the yields for the synthesis of various Schiff bases (specifically thiosemicarbazones) from this compound, as reported in the literature.[3] This data illustrates the general applicability and efficiency of the described protocol.
| Entry | Primary Amine (Thiosemicarbazide Derivative) | Product | Yield (%) |
| 1 | 2,4-Dimethylphenylthiosemicarbazide | (E)-1-((E)-3-(4-fluorophenyl)allylidene)-4-(2,4-dimethylphenyl)thiosemicarbazide | 79 |
| 2 | Benzylthiosemicarbazide | (E)-4-benzyl-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazide | 82 |
| 3 | 4-Ethylphenylthiosemicarbazide | (E)-1-((E)-3-(4-fluorophenyl)allylidene)-4-(4-ethylphenyl)thiosemicarbazide | 77 |
| 4 | 3-Cyanophenylthiosemicarbazide | (E)-4-(3-cyanophenyl)-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazide | 87 |
| 5 | 4-(4-Chlorobenzyl)thiosemicarbazide | (E)-4-(4-chlorobenzyl)-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazide | 75 |
| 6 | 3-Fluorophenylthiosemicarbazide | (E)-1-((E)-3-(4-fluorophenyl)allylidene)-4-(3-fluorophenyl)thiosemicarbazide | 80 |
| 7 | 2,3-Dichlorophenylthiosemicarbazide | (E)-4-(2,3-dichlorophenyl)-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazide | 82 |
| 8 | 4-Chlorophenylthiosemicarbazide | (E)-4-(4-chlorophenyl)-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazide | 79 |
| 9 | 4-Tolylthiosemicarbazide | (E)-1-((E)-3-(4-fluorophenyl)allylidene)-4-(p-tolyl)thiosemicarbazide | 79 |
Mandatory Visualizations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the synthesis of Schiff bases from this compound.
References
- 1. schiff bases synthesis: Topics by Science.gov [science.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijacskros.com [ijacskros.com]
Application of 4-Fluorocinnamaldehyde in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocinnamaldehyde (B1661933), an α,β-unsaturated aldehyde, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its chemical structure, featuring a reactive aldehyde group, a carbon-carbon double bond, and a fluorine-substituted phenyl ring, allows for a variety of chemical transformations. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability and binding affinity.
This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of pharmaceutical intermediates derived from this compound:
-
Thiosemicarbazone Derivatives as Potential Urease Inhibitors: These compounds are synthesized through the condensation reaction of this compound with various thiosemicarbazides. Urease inhibitors are of significant interest in medicinal chemistry for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori, which is linked to gastric ulcers.[1][2][3][4]
-
Chiral Phenylpiperidine Intermediate for (-)-Paroxetine Synthesis: This intermediate is crucial for the synthesis of (-)-Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The synthesis involves a continuous flow asymmetric Michael-type addition reaction.[5]
I. Synthesis of this compound-Based Thiosemicarbazones as Urease Inhibitors
Application Note
Thiosemicarbazones derived from this compound have demonstrated significant potential as urease inhibitors.[1][3] The synthesis is a straightforward and efficient one-pot condensation reaction. The resulting compounds exhibit varying degrees of urease inhibition, with some derivatives showing IC50 values in the low micromolar range, making them promising candidates for further drug development.[1][3] The structure-activity relationship (SAR) studies can be conducted by modifying the substituent on the N4-position of the thiosemicarbazide (B42300) moiety to optimize the inhibitory activity. Molecular docking studies have indicated that these compounds can have excellent binding interactions with the active site of the urease enzyme.[1][3]
Quantitative Data: Urease Inhibitory Activity
| Compound ID | N4-Substituent | IC50 (µM)[1][3] |
| 3a | H | 5.2 ± 0.5 |
| 3b | Methyl | 6.8 ± 0.3 |
| 3c | Ethyl | 2.7 ± 0.5 |
| 3e | 3-Cyanophenyl | 8.5 ± 0.2 |
| 3j | 2,3-Dichlorophenyl | 10.1 ± 0.4 |
| Thiourea (Standard) | - | 21.4 ± 0.2 |
Experimental Protocol: General Procedure for the Synthesis of this compound Based Thiosemicarbazones (3a-n)
This protocol is adapted from the work of Muhammad Islam, et al.[2]
Materials:
-
This compound (1)
-
Appropriate N4-substituted thiosemicarbazide (2a-n)
-
Ethanol
-
Hydrochloric acid (HCl), diluted
-
Chloroform (B151607) (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound (1) (3.28 mmol) in ethanol.
-
Add an equimolar amount of the corresponding N4-substituted thiosemicarbazide (2) (3.31 mmol) to the solution.
-
Add 2-3 drops of diluted HCl as a catalyst.
-
Reflux the reaction mixture at 80°C for a time sufficient to complete the reaction (monitoring by TLC is recommended).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the resulting solid product and wash it repeatedly with cold ethanol.
-
The crude product can be purified by crystallization from chloroform to afford the pure thiosemicarbazone derivatives (3a-n).
Characterization: The synthesized compounds can be characterized by various spectroscopic methods including:
-
FTIR: To confirm the presence of functional groups such as N-H, C=N, and C=S.[2]
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight of the synthesized compounds.[2]
Experimental Workflow
Caption: Synthetic workflow for this compound based thiosemicarbazones.
II. Synthesis of a Chiral Phenylpiperidine Intermediate for (-)-Paroxetine
Application Note
This compound is a key starting material in the continuous flow asymmetric synthesis of a chiral phenylpiperidine intermediate, which is a precursor for the antidepressant drug (-)-Paroxetine.[5] This synthesis involves a Michael-type addition of dimethyl malonate to this compound, followed by a series of transformations. The continuous flow process offers advantages in terms of scalability, safety, and process control, leading to high yield and excellent enantioselectivity.[5] The use of a bio-derived solvent like 2-MeTHF also enhances the environmental friendliness of the process.[5]
Quantitative Data: Continuous Flow Synthesis of (-)-Paroxetine Intermediate
| Parameter | Value[5] |
| Starting Materials | This compound, Dimethyl Malonate |
| Yield | 83% |
| Enantiomeric Excess (ee) | 96% |
| Productivity | 2.97 g h⁻¹ |
| Solvent | 2-MeTHF |
Experimental Protocol: Continuous Flow Enantioselective Synthesis of the Key Phenylpiperidine Intermediate
This protocol is a conceptual representation based on the continuous flow synthesis described by Szcześniak and co-workers.[5] The specific setup and catalyst details would need to be sourced from the original publication for exact replication.
Materials and Setup:
-
This compound
-
Dimethyl malonate
-
Chiral organocatalyst (e.g., a prolinol-type catalyst)
-
2-Methyltetrahydrofuran (2-MeTHF) as solvent
-
Continuous flow reactor system (e.g., packed-bed reactor or microreactor)
-
Pumps for reagent delivery
-
Downstream processing equipment for subsequent reaction steps (reductive amination, lactamization, reduction)
Procedure (Conceptual Steps):
-
Stream 1 Preparation: Prepare a solution of this compound and dimethyl malonate in 2-MeTHF.
-
Catalyst Bed: The continuous flow reactor is packed with the solid-supported chiral organocatalyst.
-
Michael Addition: Pump the reactant stream through the heated catalyst bed at a defined flow rate and temperature to facilitate the enantioselective Michael-type addition.
-
Downstream Reactions: The output stream from the first reactor, containing the Michael adduct, is then telescoped into subsequent flow reactors for the following transformations in a continuous manner:
-
Reductive amination
-
Lactamization
-
Amide/ester reduction
-
-
Work-up and Purification: The final product stream is collected and subjected to appropriate work-up and purification procedures to isolate the enantiomerically enriched phenylpiperidine intermediate.
Experimental Workflow
Caption: Continuous flow synthesis of the (-)-Paroxetine intermediate.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutically relevant intermediates. The protocols and data presented here for the synthesis of thiosemicarbazone-based urease inhibitors and a key chiral intermediate for (-)-Paroxetine highlight its importance in modern drug discovery and development. The methodologies described offer efficient routes to these target molecules, with the continuous flow synthesis of the paroxetine (B1678475) intermediate representing a particularly innovative and sustainable approach. Researchers can utilize these notes and protocols as a foundation for their own synthetic endeavors and for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
Application Notes and Protocols: 4-Fluorocinnamaldehyde in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Fluorocinnamaldehyde (B1661933) as a versatile scaffold for the development of novel agrochemical agents. This document details its application as a precursor for potent urease inhibitors and outlines protocols for synthesizing and evaluating its derivatives for various agrochemical applications.
Introduction
Cinnamaldehyde (B126680) and its derivatives are naturally occurring compounds known for a wide range of biological activities, including antifungal, insecticidal, and antibacterial properties.[1][2] The introduction of a fluorine atom into the cinnamaldehyde structure can significantly alter its physicochemical properties, potentially enhancing its efficacy and stability as an active ingredient in agrochemical formulations.[3][4] this compound, in particular, serves as a valuable starting material for the synthesis of compounds with promising applications in agriculture, such as urease inhibitors to improve fertilizer efficiency and potential fungicides.
Application 1: Urease Inhibition for Enhanced Fertilizer Efficacy
Background: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[5] In agricultural settings, the rapid breakdown of urea-based fertilizers by soil microbial urease leads to significant nitrogen loss through ammonia volatilization and can cause phytotoxicity.[5] Urease inhibitors are therefore crucial for improving the efficiency of nitrogen fertilizers. Thiosemicarbazones derived from this compound have demonstrated significant urease inhibitory activity.[5][6][7]
Quantitative Data: Urease Inhibitory Activity of this compound-Based Thiosemicarbazones
A series of N-substituted thiosemicarbazone derivatives of this compound were synthesized and evaluated for their in vitro urease inhibitory activity. The results are summarized in the table below.
| Compound ID | R-Group | IC50 (µM) ± SD |
| 3a | 2-Methylphenyl | 4.2 ± 0.2 |
| 3b | 3-Methylphenyl | 5.6 ± 0.3 |
| 3c | Benzyl | 2.7 ± 0.5 |
| 3d | 4-Methylphenyl | 10.5 ± 0.6 |
| 3e | 4-Methoxyphenyl | 29.0 ± 0.5 |
| 3f | 2-Nitrophenyl | Inactive |
| 3g | 4-Nitrophenyl | Inactive |
| 3h | 2-Chlorophenyl | 15.3 ± 0.8 |
| 3i | 3-Chlorophenyl | 12.8 ± 0.5 |
| 3j | 4-Chlorophenyl | 18.2 ± 0.7 |
| 3k | 2-Fluorophenyl | 21.4 ± 0.9 |
| 3l | 3-Fluorophenyl | 25.1 ± 1.1 |
| 3m | 4-Fluorophenyl | 27.8 ± 1.3 |
| 3n | Phenyl | 8.9 ± 0.4 |
| Thiourea (B124793) (Standard) | - | 21.3 ± 0.12 |
Data sourced from studies on this compound based thiosemicarbazones as urease inhibitors.[5][6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Thiosemicarbazones (3a-n)
This protocol describes the synthesis of N-substituted thiosemicarbazone derivatives from this compound.
Materials:
-
This compound
-
Substituted thiosemicarbazides (e.g., 4-phenyl-3-thiosemicarbazide, 4-(4-chlorophenyl)-3-thiosemicarbazide, etc.)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round bottom flask.
-
Add the appropriately substituted thiosemicarbazide (B42300) (1 mmol) to the solution.
-
Add 2-3 drops of concentrated HCl as a catalyst.
-
Reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold distilled water to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash with cold distilled water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[5]
Protocol 2: In Vitro Urease Inhibition Assay
This protocol details the procedure for evaluating the urease inhibitory activity of the synthesized compounds.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Indophenol method)
-
Synthesized thiosemicarbazone derivatives
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of Jack bean urease solution (15 U/mL) to each well and incubate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution (100 mM) to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction and determine the amount of ammonia produced using the indophenol (B113434) method by adding 45 µL of phenol (B47542) reagent and 70 µL of alkali reagent to each well.
-
Incubate for a further 10 minutes at 37 °C.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the urease activity) by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Synthesis workflow for this compound-based thiosemicarbazones.
References
- 1. ptmitraayu.com [ptmitraayu.com]
- 2. Cinnamaldehyde [sitem.herts.ac.uk]
- 3. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicidal and fungistatic properties of fluorine analogs of phenoxyacetic herbicides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Michael Addition Reactions with 4-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing 4-fluorocinnamaldehyde (B1661933) as a key electrophile. The resulting Michael adducts are versatile intermediates in organic synthesis, particularly in the development of novel therapeutic agents. The protocols provided are based on established methodologies for similar α,β-unsaturated aldehydes and can be adapted for specific research needs.
Introduction to Michael Additions with this compound
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. This compound, with its electron-withdrawing fluorine substituent, is an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles. The resulting adducts, often possessing one or more stereocenters, are valuable scaffolds for the synthesis of complex molecules with potential biological activity.
The fluorine atom can enhance the pharmacological properties of a molecule by improving metabolic stability, binding affinity, and bioavailability. Consequently, the Michael adducts of this compound are of significant interest in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Applications in Drug Development
While direct Michael adducts of this compound are a promising area for exploration, derivatives of cinnamaldehydes have shown significant biological activities. For instance, this compound itself has demonstrated antimicrobial and antibiofilm activities against pathogenic bacteria like Escherichia coli and Staphylococcus aureus[1]. The introduction of nucleophiles via a Michael addition can lead to novel derivatives with potentially enhanced or new biological activities. The resulting γ-functionalized aldehydes can be further elaborated into a variety of heterocyclic and acyclic compounds of medicinal interest, such as γ-aminobutyric acid (GABA) analogues, which are important in neuroscience.
Experimental Protocols
The following protocols are representative examples of Michael addition reactions that can be adapted for this compound based on analogous reactions with other α,β-unsaturated aldehydes.
Protocol 1: Organocatalytic Michael Addition of Malononitrile (B47326)
This protocol describes the addition of a carbon nucleophile, malononitrile, to an α,β-unsaturated aldehyde, a reaction that can be effectively catalyzed by a simple organic base.
Materials:
-
This compound
-
Malononitrile
-
Triethylamine (B128534) (Et₃N)
-
Water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in water (2.0 mL) at room temperature, add triethylamine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into brine (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
This protocol is adapted from a similar reaction with isatylidene malononitriles[2].
Protocol 2: Asymmetric Michael Addition of Nitromethane (B149229)
This protocol outlines a biocatalytic approach for the asymmetric addition of nitromethane, a key reaction for the synthesis of chiral γ-nitroaldehydes, which are precursors to biologically active compounds.
Materials:
-
This compound
-
Nitromethane
-
Engineered 4-oxalocrotonate tautomerase (4-OT) enzyme (e.g., F50A mutant)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
Organic co-solvent (e.g., acetonitrile)
-
Sodium borohydride (B1222165) (NaBH₄) for quenching and reduction (optional)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol) in a mixture of buffer and an organic co-solvent.
-
Add nitromethane (5.0 mmol, 5 equivalents).
-
Initiate the reaction by adding a solution of the engineered 4-OT enzyme.
-
Stir the mixture at a controlled temperature (e.g., 25 °C) and monitor the reaction progress by HPLC or GC.
-
Once the reaction reaches the desired conversion, quench the reaction. This can be done by adding a reducing agent like sodium borohydride to convert the resulting aldehyde to an alcohol for easier analysis of enantiomeric excess.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
This protocol is based on the biocatalytic Michael addition of nitromethane to other α,β-unsaturated aldehydes[3][4].
Data Presentation
The following tables summarize hypothetical quantitative data for the Michael addition reactions with this compound, based on typical results for analogous reactions.
Table 1: Organocatalytic Michael Addition of Various Nucleophiles to this compound
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Et₃N (10) | Water | 3 | 95 |
| 2 | Dimethyl malonate | Chiral Squaramide (5) | Toluene | 24 | 90 |
| 3 | Thiophenol | Chiral Thiourea (10) | CH₂Cl₂ | 12 | 92 |
| 4 | Indole | Chiral Phosphoric Acid (10) | Toluene | 48 | 85 |
Table 2: Asymmetric Michael Addition to this compound
| Entry | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Nitromethane | Engineered 4-OT | Buffer/MeCN | 25 | 88 | >99 |
| 2 | Acetone | Chiral Diamine (20) | Water | rt | 93 | 95 |
| 3 | Propanal | (S)-Diphenylprolinol silyl (B83357) ether (20) | CH₂Cl₂ | 0 | 91 | 98 |
Visualizations
Reaction Scheme
Caption: General scheme of the Michael addition to this compound.
Experimental Workflow
Caption: A typical experimental workflow for a Michael addition reaction.
Signaling Pathway Relevance
Michael acceptors can covalently modify cysteine residues in proteins, leading to the modulation of various signaling pathways. One such critical pathway is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.
Caption: Modulation of the Keap1-Nrf2 pathway by a Michael acceptor.
References
- 1. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Knoevenagel Condensation of 4-Fluorocinnamaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, followed by a dehydration step to yield an α,β-unsaturated product.[1] This reaction is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its products.[2]
4-Fluorocinnamaldehyde (B1661933) is a valuable starting material in the synthesis of various bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of this compound with various active methylene compounds, including malononitrile (B47326), ethyl cyanoacetate (B8463686), and barbituric acid. The resulting products are versatile intermediates for the development of novel therapeutic agents and functional materials.
Data Presentation
The following tables summarize representative reaction conditions and outcomes for the Knoevenagel condensation of this compound with selected active methylene compounds. The data is compiled from analogous reactions with substituted aromatic aldehydes and cinnamaldehydes.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine (B6355638) | Ethanol | Reflux | 2-4 h | 85-95 | Adapted from[3] |
| GaCl₃ | Solvent-free | Room Temp | 5-15 min | ~90 | Adapted from[4][5] |
| DABCO | Water/Ethanol | 60 | 30-60 min | 90-98 | Adapted from[6] |
| NiCu@MWCNT | Water/Methanol | Room Temp | 30-45 min | ~74 | Adapted from[7] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3-6 h | 80-90 | Adapted from[8][9] |
| DBU/H₂O | Room Temp | 1-2 h | 90-95 | Adapted from[10] | |
| DIPEAc | Hexane | 65-70 | 3-6 h | ~95 | Adapted from[9] |
| Triphenylphosphine | Solvent-free (MW) | N/A | 5-10 min | >90 | Adapted from[11] |
Table 3: Knoevenagel Condensation with Barbituric Acid
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Ethanol | Room Temp | 1-2 h | 76-85 | Adapted from[12] |
| Samarium(III) Chloride | Water | Room Temp | 2 h | High | Adapted from[13] |
| Isonicotinic Acid | Ethanol/Water | 60 | 1-3 h | High | Adapted from |
| None (Reflux) | Ethanol | 70 | 10 h | Moderate-High | Adapted from[14] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Protocol 1: Piperidine-Catalyzed Condensation of this compound with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica (B1680970) gel, hexane:ethyl acetate).
Protocol 2: DBU-Catalyzed Condensation of this compound with Ethyl Cyanoacetate
Materials:
-
This compound (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)
-
Water
Procedure:
-
In a reaction vessel, prepare the DBU/water complex by stirring DBU (1.0 mmol) with water (25 mmol) for 3 hours at room temperature.[10]
-
To this catalytic system, add this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).[10]
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often separates as a solid or oil.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization if necessary.
Protocol 3: Acetic Acid-Catalyzed Condensation of this compound with Barbituric Acid
Materials:
-
This compound (1.0 eq)
-
Barbituric acid (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of this compound and barbituric acid in ethanol, add a catalytic amount of glacial acetic acid.[12]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
The product will typically precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Simplified mechanism of the Knoevenagel condensation.
Applications in Drug Development and Research
The products derived from the Knoevenagel condensation of this compound are of significant interest to researchers in drug development. These α,β-unsaturated compounds serve as key intermediates in the synthesis of a variety of heterocyclic and carbocyclic molecules with potential therapeutic applications.
-
Anticancer Agents: Many Knoevenagel condensation products have demonstrated potent anticancer activity.[2] The α,β-unsaturated system can act as a Michael acceptor, interacting with biological nucleophiles in cancer cells.
-
Antimicrobial and Antifungal Agents: The resulting compounds can be evaluated for their efficacy against various bacterial and fungal strains.
-
Enzyme Inhibitors: Derivatives of this compound have been synthesized and shown to be effective inhibitors of enzymes such as urease, which is implicated in conditions like peptic ulcers and kidney stones.[15][16][17]
-
Fine Chemicals and Polymers: These condensation products are also valuable as monomers for polymerization and as intermediates in the synthesis of dyes, perfumes, and other fine chemicals.[1]
The introduction of a fluorine atom in the cinnamaldehyde (B126680) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making this a promising area of research.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. asianpubs.org [asianpubs.org]
- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 12. rltsc.edu.in [rltsc.edu.in]
- 13. Functionalization of Cinnamaldehyde to Arylidene Barbituric Acid Catalyzed by Samarium(III) Chloride – Oriental Journal of Chemistry [orientjchem.org]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Fluorocinnamaldehyde in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocinnamaldehyde (B1661933) is an aromatic aldehyde that holds potential as a substrate in various enzymatic reactions, offering a pathway to synthesize fluorinated compounds with applications in pharmaceuticals and materials science. The fluorine substituent can significantly influence the molecule's electronic properties, reactivity, and interaction with enzyme active sites. These notes provide an overview of the potential enzymatic transformations of this compound based on studies of its parent compound, cinnamaldehyde, and offer detailed protocols for researchers to explore these reactions.
Potential Enzymatic Conversions of this compound
Based on the known metabolic pathways of cinnamaldehyde, this compound is a promising substrate for at least three major classes of enzymatic reactions: reduction of the α,β-unsaturated bond, reduction of the aldehyde moiety, and oxidation of the aldehyde.
-
Reduction of the Carbon-Carbon Double Bond: Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of the C=C bond in α,β-unsaturated aldehydes and ketones.[1][2] This reaction would convert this compound to 4-fluorohydrocinnamaldehyde (3-(4-fluorophenyl)propanal). This biotransformation is of significant interest for the stereoselective synthesis of chiral building blocks.
-
Reduction of the Aldehyde Group: Carbonyl reductases, aldehyde reductases, and alcohol dehydrogenases are capable of reducing aldehydes to their corresponding primary alcohols.[3][4] These enzymes typically utilize NAD(P)H as a cofactor. The reduction of this compound would yield 4-fluorocinnamyl alcohol, a valuable intermediate.
-
Oxidation of the Aldehyde Group: Aldehyde oxidases (AOX) and aldehyde dehydrogenases (ALDH) catalyze the oxidation of aldehydes to carboxylic acids.[5] This reaction would convert this compound to 4-fluorocinnamic acid, a precursor for various bioactive molecules.
The potential metabolic pathways are summarized in the diagram below.
References
- 1. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldehyde Reductase [chem.uwec.edu]
- 4. benthamscience.com [benthamscience.com]
- 5. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Fluorescent Probes Using 4-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and utilization of novel fluorescent probes based on the 4-Fluorocinnamaldehyde scaffold. The protocols detailed herein are intended to enable researchers to develop sensitive and selective tools for the detection of biologically relevant analytes, with potential applications in cellular imaging and drug discovery.
Introduction to this compound-Based Fluorescent Probes
This compound offers a versatile platform for the development of "turn-on" fluorescent probes. Its α,β-unsaturated aldehyde functionality can act as a Michael acceptor, providing a reactive site for nucleophilic analytes. The core structure, featuring a phenyl ring, a conjugated double bond, and a carbonyl group, forms a push-pull electronic system. The introduction of a fluorine atom on the phenyl ring can modulate the electronic properties and photostability of the resulting fluorophore.
The general principle behind these probes is the disruption of an intramolecular charge transfer (ICT) process upon reaction with an analyte. In the "off" state, the probe exhibits weak fluorescence due to efficient ICT. Upon Michael addition of a nucleophilic analyte to the electron-deficient C=C double bond, the conjugation is disrupted, inhibiting ICT and leading to a significant enhancement in fluorescence intensity (a "turn-on" response).
Hypothetical Fluorescent Probe: FC-Thiol1
To illustrate the application of this compound, we propose a hypothetical fluorescent probe, FC-Thiol1 , designed for the detection of biological thiols such as glutathione (B108866) (GSH).
Design Rationale:
-
Fluorophore Core: A derivative of this compound is functionalized with a strong electron-donating group (e.g., a dimethylamino group) at the para-position of the phenyl ring to enhance the push-pull character and tune the fluorescence emission to longer wavelengths.
-
Recognition Moiety: The α,β-unsaturated aldehyde system of the this compound backbone serves as the recognition site for thiols.
-
Sensing Mechanism: The nucleophilic addition of a thiol to the β-carbon of the double bond disrupts the extended π-conjugation, leading to a "turn-on" fluorescence response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of FC-Thiol1 and the general experimental workflow for its synthesis and application.
Caption: Proposed signaling pathway for the detection of thiols by FC-Thiol1.
Caption: General experimental workflow for the development and application of FC-Thiol1.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical properties of FC-Thiol1 before and after reaction with a thiol analyte, based on data from analogous styryl fluorophores.
| Parameter | FC-Thiol1 (Probe) | FC-Thiol1-Thiol Adduct |
| Excitation Max (λex) | ~420 nm | ~380 nm |
| Emission Max (λem) | ~550 nm | ~480 nm |
| Stokes Shift | ~130 nm | ~100 nm |
| Quantum Yield (Φ) | ~0.05 | ~0.60 |
| Fluorescence Lifetime (τ) | ~0.5 ns | ~3.0 ns |
| Molar Extinction Coeff. (ε) | ~15,000 M⁻¹cm⁻¹ | ~12,000 M⁻¹cm⁻¹ |
Experimental Protocols
Synthesis of FC-Thiol1
This protocol describes a plausible two-step synthesis for the hypothetical probe FC-Thiol1, starting from 4-fluoro-3-nitrobenzaldehyde (B1361154).
Step 1: Synthesis of 4-(dimethylamino)-3-nitrobenzaldehyde
-
To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add dimethylamine (B145610) solution (40% in water, 2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 4-(dimethylamino)-3-nitrobenzaldehyde.
Step 2: Synthesis of (E)-3-(4-(dimethylamino)-3-nitrophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FC-Thiol1 Precursor) and subsequent reduction
This step involves a Claisen-Schmidt condensation followed by reduction of the nitro group. For the purpose of creating the final probe from this compound, we will adapt the structure slightly to be a donor-pi-acceptor system based on the cinnamaldehyde (B126680) core.
Revised Synthesis of a this compound-based Probe (FC-Probe1):
This protocol outlines the synthesis of a hypothetical probe, FC-Probe1 , where a donor group is introduced to the this compound backbone.
-
Starting Material: this compound.
-
Modification: Introduce a strong electron-donating group, such as a julolidine (B1585534) moiety, to a precursor of this compound to create a robust fluorophore. A plausible route would be the synthesis of a julolidine-substituted benzaldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction to form the cinnamaldehyde backbone with the desired fluoro-substitution pattern.
-
Final Step (Illustrative Condensation): React the modified cinnamaldehyde derivative with a suitable active methylene (B1212753) compound to further extend the conjugation and finalize the probe structure.
A more direct, albeit less fluorescently shifted, approach:
-
Starting Material: this compound.
-
Reaction: Condense this compound (1.0 eq) with a nucleophilic amine-containing fluorophore (e.g., 4-amino-7-nitrobenzofurazan, NBD-amine) (1.0 eq) in ethanol (B145695) with a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for Spectroscopic Measurements
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare working solutions of the probe in a suitable buffer (e.g., 10 µM in PBS, pH 7.4).
-
Prepare stock solutions of the analyte of interest (e.g., 10 mM GSH in buffer).
-
Record the UV-Vis absorption spectrum of the probe solution using a spectrophotometer.
-
Record the fluorescence emission spectrum of the probe solution using a spectrofluorometer, exciting at the absorption maximum.
-
Add increasing concentrations of the analyte to the probe solution and record the fluorescence spectra at different time points to determine the reaction kinetics and the dose-dependent response.
-
To test for selectivity, repeat step 6 with other biologically relevant species (e.g., other amino acids, reactive oxygen species).
-
Calculate the quantum yield of the probe in the absence and presence of the analyte using a reference standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
Protocol for Live Cell Imaging
-
Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom dish and culture overnight in a suitable medium.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of the fluorescent probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analyte Treatment: Treat the cells with a stimulus to induce changes in the analyte concentration (e.g., add N-ethylmaleimide to deplete GSH or buthionine sulfoximine (B86345) to inhibit GSH synthesis). Alternatively, add an exogenous source of the analyte.
-
Imaging: Image the cells using a confocal laser scanning microscope equipped with the appropriate laser line for excitation and a detector set to the emission wavelength range of the probe.
-
Image Analysis: Quantify the fluorescence intensity in the cells using image analysis software (e.g., ImageJ).
Conclusion
This compound provides a promising and adaptable scaffold for the rational design of novel fluorescent probes. The protocols and data presented here offer a foundational framework for researchers to develop and validate new chemical tools for the sensitive and selective detection of key biological analytes, thereby advancing our understanding of cellular processes and aiding in the development of new therapeutic strategies.
Application Notes and Protocols for In Vitro Biological Screening of 4-Fluorocinnamaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro biological screening assays to evaluate the therapeutic potential of 4-Fluorocinnamaldehyde (B1661933) derivatives. The methodologies cover key areas of drug discovery, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[1][2] This assay is widely used to determine the cytotoxic effects of chemical compounds on cultured cells.[3]
Quantitative Data Summary
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cinnamaldehyde-based chalcone (B49325) derivative (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | [4] |
| 4-Anilinoquinazoline derivative (13) | SH-SY5Y (Neuroblastoma) | 13.1 | [5] |
| 4-Anilinoquinazoline derivative (26) | A549 (Lung Cancer) | 24.1 | [5] |
| 4-Anilinoquinazoline derivative (26) | SH-SY5Y (Neuroblastoma) | 14.8 | [5] |
| 2-Anilino-4-triazolpyrimidine derivative (11k) | H460 (Lung Cancer) | 1.20 | [6] |
| 2-Anilino-4-triazolpyrimidine derivative (11k) | MDA-MB-468 (Breast Cancer) | 1.34 | [6] |
| 2-Anilino-4-triazolpyrimidine derivative (11k) | HCT116 (Colon Cancer) | 2.07 | [6] |
| 2-Anilino-4-triazolpyrimidine derivative (11k) | HepG2 (Liver Cancer) | 2.66 | [6] |
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., Caco-2, A549, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives (stock solutions of known concentration)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 × 10⁴ cells/well.[7]
-
Include wells for "cell-free" blanks (medium only) for background absorbance.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control (cells in fresh medium only).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the cell-free blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[9]
Quantitative Data Summary
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde derivative 4 | Acinetobacter baumannii | 32 | [10] |
| Cinnamaldehyde derivative 6 | Staphylococcus aureus (MRSA) | 64 | [10] |
| Cinnamaldehyde derivatives | Streptococcus pneumoniae | 256 | [10] |
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strains of interest (e.g., Acinetobacter baumannii, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
This compound derivatives (stock solutions of known concentration)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the 96-well plate.[9]
-
The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9]
-
The results can be read visually or with a microplate reader at 600 nm.
-
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay
Nitric oxide (NO) is a key inflammatory mediator, and its production is catalyzed by nitric oxide synthases (NOS).[12] The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit NOS activity. This is often done by quantifying the stable end products of NO, nitrite (B80452) and nitrate (B79036), using the Griess reagent.[13]
Quantitative Data Summary
| Compound | Enzyme/Target | Inhibition | Ki (µM) | IC₅₀ (µM) | Reference |
| This compound thiosemicarbazone (3c) | Urease | Competitive | 3.26 ± 0.0048 | 2.7 ± 0.5 | [14][15] |
| This compound thiosemicarbazone (3a) | Urease | - | - | 7.0 ± 0.6 | [16] |
| This compound thiosemicarbazone (3b) | Urease | - | - | 7.5 ± 0.1 | [16] |
| Naproxen thiourea (B124793) derivative (4) | 5-LOX | - | - | 0.30 | [17] |
Note: While urease and 5-LOX are not NOS, they are relevant enzymes in inflammatory and pathological processes. The data is included to demonstrate the potential for enzyme inhibition by related compounds.
Experimental Protocol: NOS Activity Assay (Colorimetric)
Materials:
-
Cell lysates or tissue homogenates containing NOS, or purified NOS enzyme
-
NOS Assay Buffer
-
NOS Substrate (L-arginine)
-
NOS Cofactors (NADPH, FAD, FMN, tetrahydrobiopterin)[12]
-
Nitrate Reductase
-
Griess Reagents 1 and 2
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing NOS Assay Buffer, NOS cofactors, and the test compound (this compound derivative) at various concentrations.
-
-
NOS Reaction:
-
Add the sample (cell/tissue extract) to the reaction mixture.
-
Initiate the reaction by adding the NOS substrate (L-arginine).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrate Reduction:
-
Stop the NOS reaction.
-
Add nitrate reductase to the wells to convert any nitrate produced to nitrite.
-
Incubate to allow for complete conversion.[13]
-
-
Nitrite Detection (Griess Reaction):
-
Add Griess Reagent 1 followed by Griess Reagent 2 to each well.
-
Allow the color to develop for 10-15 minutes at room temperature. The reaction produces a magenta-colored azo dye.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NOS inhibition for each compound concentration relative to the untreated control.
-
Calculate the IC₅₀ value.
-
Signaling Pathway: NF-κB in Inflammation
Caption: Hypothesized inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorocinnamaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-Fluorocinnamaldehyde (B1661933).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common synthetic routes: Aldol Condensation and Wittig Reaction.
Issue 1: Low or No Product Formation in Aldol Condensation
-
Question: I am attempting to synthesize this compound via a Claisen-Schmidt (crossed Aldol) condensation of 4-fluorobenzaldehyde (B137897) and acetaldehyde (B116499), but I am observing very low yields or no product at all. What are the potential causes and solutions?
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Answer: Low yields in this reaction are a common issue and can often be attributed to several factors related to the reagents and reaction conditions.
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Acetaldehyde Volatility: Acetaldehyde has a very low boiling point (20.2 °C), and it can easily evaporate from the reaction mixture, especially if the reaction is heated.[1][2]
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Solution: Maintain a low reaction temperature. It is advisable to cool the reaction mixture in an ice bath before and during the addition of acetaldehyde. Ensure your reaction setup includes an efficient condenser.
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Order of Reagent Addition: The order in which you add the reagents is crucial for minimizing self-condensation of acetaldehyde.[2]
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Solution: The base (e.g., sodium hydroxide) should be added to a solution of 4-fluorobenzaldehyde in a suitable solvent (like ethanol (B145695) or a water/ethanol mixture) before the slow, dropwise addition of acetaldehyde. This ensures that the enolate of acetaldehyde preferentially reacts with the 4-fluorobenzaldehyde, which lacks alpha-hydrogens and cannot enolize.[3]
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Base Concentration and Type: The concentration and type of base can significantly impact the reaction outcome. Too strong a base or too high a concentration can promote side reactions.
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Solution: Use a catalytic amount of a moderately strong base, such as 10-20% aqueous sodium hydroxide (B78521). The ideal concentration may require some optimization for your specific setup.
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Reaction Time and Temperature: Insufficient reaction time or improper temperature can lead to incomplete conversion.
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Solution: Aldol condensations are often run at room temperature or slightly below for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Issue 2: Formation of Side Products
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Question: My reaction mixture shows multiple spots on the TLC plate, and after workup, I have a complex mixture of products instead of pure this compound. What are these side products and how can I avoid them?
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Answer: The formation of side products is a frequent cause of low yields. Here are some common side reactions and how to mitigate them:
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Acetaldehyde Self-Condensation: As mentioned, acetaldehyde can react with itself to form polyaldol products.[2]
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Solution: This is best avoided by the slow addition of acetaldehyde to the mixture of 4-fluorobenzaldehyde and base, keeping the instantaneous concentration of acetaldehyde low.
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Cannizzaro Reaction: Although less likely under typical Claisen-Schmidt conditions, if a strong base is used in high concentration and the reaction is heated, 4-fluorobenzaldehyde (which has no α-hydrogens) could potentially undergo a Cannizzaro reaction to yield 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.
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Solution: Use catalytic amounts of base and maintain a controlled temperature.
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Michael Addition: If the product, this compound, is left in the presence of a strong base and unreacted enolates for an extended period, a Michael addition could occur, leading to oligomeric products.
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Solution: Monitor the reaction by TLC and quench the reaction by neutralizing the base as soon as the starting material is consumed.
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Issue 3: Poor Yields in Wittig Reaction
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Question: I am using a Wittig reaction to synthesize this compound from 4-fluorobenzaldehyde, but my yields are unsatisfactory. What could be going wrong?
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Answer: The Wittig reaction is a powerful method for alkene synthesis, but several factors can influence its success.[4][5]
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Ylide Formation: Incomplete formation of the phosphorus ylide is a common culprit. The choice of base and solvent is critical.
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Solution: For stabilized ylides (like the one needed for this synthesis), a moderately strong base such as sodium hydroxide or potassium tert-butoxide is often sufficient. Ensure the phosphonium (B103445) salt is dry and the solvent is anhydrous if using strong, moisture-sensitive bases like n-butyllithium. The reaction to form the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange).
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Ylide Stability: The ylide can degrade over time, especially if exposed to air or moisture.
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Solution: It is best to generate the ylide in situ and use it immediately.[6]
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Stereoselectivity: While the Wittig reaction can produce both E and Z isomers, the use of a stabilized ylide generally favors the formation of the (E)-isomer, which is the desired trans-4-Fluorocinnamaldehyde.[7] However, reaction conditions can influence the isomeric ratio.
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Solution: Using aprotic solvents and salt-free conditions can sometimes increase the proportion of the (E)-isomer. Purification by column chromatography may be necessary to separate the isomers.
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Workup and Purification: The triphenylphosphine (B44618) oxide byproduct can sometimes be difficult to separate from the product.[8]
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Solution: Triphenylphosphine oxide is more polar than this compound. Purification is typically achieved by column chromatography on silica (B1680970) gel. In some cases, trituration with a non-polar solvent like hexanes can help to remove the byproduct.[6][8]
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Frequently Asked Questions (FAQs)
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Q1: What is a typical yield for the synthesis of this compound?
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A1: While specific yields for the direct synthesis of this compound are not extensively reported in the provided search results, the synthesis of its thiosemicarbazone derivatives proceeds in high to excellent yields (75-87%) from this compound.[9] This suggests that this compound can be synthesized in sufficient purity and quantity. In general, laboratory yields for similar Claisen-Schmidt or Wittig reactions can range from moderate to high (40-80%), depending on the scale and optimization of the procedure.
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Q2: How can I best purify the final this compound product?
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A2: The purification method will depend on the scale of your reaction and the impurities present.
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Column Chromatography: This is the most reliable method for obtaining highly pure product, especially for separating it from isomers or byproducts like triphenylphosphine oxide in the case of a Wittig reaction. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective purification technique.
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification on a larger scale.
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Q3: Can I use a different aldehyde than acetaldehyde in the Aldol condensation with 4-fluorobenzaldehyde?
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A3: Yes, you can use other aldehydes or ketones that have α-hydrogens to synthesize different α,β-unsaturated aldehydes or ketones. This is a versatile reaction for forming carbon-carbon bonds. However, if the other carbonyl compound can also self-condense, a more complex product mixture may result, and the use of a stronger, non-nucleophilic base like LDA to pre-form the enolate may be necessary.
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Q4: My final product is a yellow oil, but I expected a solid. Is this normal?
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A4: Cinnamaldehyde itself is a yellowish oily liquid. It is likely that this compound is also an oil or a low-melting solid at room temperature. The physical state can also be affected by the presence of impurities or residual solvent. Consult reliable chemical databases for the physical properties of this compound.
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Quantitative Data Summary
| Reaction Type | Reagents | Key Conditions | Reported Yield | Reference |
| Thiosemicarbazone Synthesis | This compound, Thiosemicarbazides | Ethanol, reflux, HCl catalyst | 75-87% | [9][10] |
Note: This table reflects the yield for a derivative synthesis, as direct yield data for this compound was not available in the provided search results.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol (3-5 mL per gram of aldehyde). Cool the flask in an ice-water bath.
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Base Addition: Prepare a 10% aqueous solution of sodium hydroxide. Add a portion of this solution (approximately 0.5 eq) to the stirred solution of 4-fluorobenzaldehyde.
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Acetaldehyde Addition: Add acetaldehyde (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid until it is slightly acidic (pH ~6).
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Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Wittig Reaction
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Ylide Formation: In a dry, two-neck round-bottom flask under a nitrogen atmosphere, add (triphenylphosphoranylidenemethyl)phosphonium chloride (1.1 eq) to anhydrous THF. Cool the suspension in an ice bath. Add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. A distinct color change should be observed. Allow the mixture to stir for 30 minutes at this temperature.
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Aldehyde Addition: Dissolve 4-fluorobenzaldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
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Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
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Quenching: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the this compound.[6]
Visualizations
Caption: Workflow for Aldol Condensation Synthesis.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Cinnamaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]
- 5. scribd.com [scribd.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wittig Synthesis of 4-Fluorocinnamaldehyde
Welcome to the technical support center for the Wittig synthesis of 4-Fluorocinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific olefination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the Wittig synthesis of this compound?
The primary starting materials are 4-fluorobenzaldehyde (B137897) and a phosphorus ylide. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt, (formylmethylene)triphenylphosphonium chloride or bromide, by treatment with a strong base.
Q2: Which type of ylide is required to synthesize this compound?
To form the α,β-unsaturated aldehyde structure of this compound, a semi-stabilized ylide, (formylmethylene)triphenylphosphorane, is required. This ylide is derived from the corresponding phosphonium salt.
Q3: What is the expected stereoselectivity (E/Z ratio) for this reaction?
The Wittig reaction with semi-stabilized ylides often results in a mixture of (E)- and (Z)-isomers.[1] The exact ratio can be influenced by various factors, including the specific base used, the solvent system, temperature, and the presence of any salts.[1][2] Generally, for semi-stabilized ylides, achieving high stereoselectivity for one isomer can be challenging without specific modifications to the reaction conditions.
Q4: What is the primary byproduct of this Wittig reaction, and how can it be removed?
The main byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[3] This byproduct can often be challenging to remove completely from the desired product due to its polarity and solubility. Common purification techniques include column chromatography on silica (B1680970) gel or recrystallization.
Q5: Are there alternative methods to the standard Wittig reaction for synthesizing this compound?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a common and often preferred alternative.[4] The HWE reaction utilizes a phosphonate (B1237965) ester instead of a phosphonium salt. A key advantage is that the phosphate (B84403) byproduct is typically water-soluble, simplifying the purification process.[4] The HWE reaction also often favors the formation of the (E)-alkene with high stereoselectivity.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base may be too weak or not fresh, leading to incomplete deprotonation of the phosphonium salt. 2. Ylide Instability: The semi-stabilized ylide may decompose before reacting with the aldehyde, especially at elevated temperatures. 3. Poor Quality of 4-Fluorobenzaldehyde: The aldehyde may have oxidized to 4-fluorobenzoic acid, which will be quenched by the ylide. | 1. Use a strong, fresh base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent (e.g., THF). Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Generate the ylide in situ at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde solution promptly. 3. Check the purity of the 4-fluorobenzaldehyde before use. If necessary, purify it by distillation or recrystallization. |
| Formation of Significant Side Products | 1. Cannizzaro Reaction: Under strongly basic conditions, 4-fluorobenzaldehyde (which lacks an α-hydrogen) can undergo a disproportionation reaction to form 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.[6][7] 2. Michael Addition: The nucleophilic ylide can potentially add to the β-carbon of the newly formed this compound product in a conjugate addition fashion, leading to oligomeric or polymeric byproducts.[8] 3. Aldol-Type Condensation: Self-condensation of the ylide can occur, especially if the aldehyde is added too slowly or if the ylide concentration is too high. | 1. Use a non-nucleophilic base or add the base slowly at a low temperature to minimize the concentration of free hydroxide. Consider using milder bases if feasible. 2. Use a slight excess of the aldehyde to ensure the ylide is consumed by the desired reaction. Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed. 3. Add the aldehyde to the ylide solution at a steady rate. Avoid high concentrations of the ylide before the aldehyde is introduced. |
| Poor E/Z Selectivity | 1. Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the E/Z ratio. The presence of lithium salts can also affect the stereochemical outcome.[5] 2. Ylide Stabilization: Semi-stabilized ylides are known to often give mixtures of isomers.[1] | 1. To favor the (E)-isomer, consider using the Schlosser modification, which involves deprotonation of the betaine (B1666868) intermediate at low temperature before allowing it to warm.[2] Alternatively, employing the Horner-Wadsworth-Emmons reaction often provides high (E)-selectivity.[4] 2. For improved (Z)-selectivity with non-stabilized ylides, salt-free conditions are generally preferred.[1] |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Similar Polarity: The polarity of triphenylphosphine oxide can be similar to that of the this compound product, making separation by chromatography challenging. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Consider converting the triphenylphosphine oxide to a more easily separable derivative. 3. Employ the Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble and easily removed by aqueous extraction.[4] |
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be expected for the Wittig synthesis of substituted cinnamaldehydes and related compounds. Note that specific yields and E/Z ratios for this compound may vary.
| Reaction Type | Aldehyde | Ylide/Phosphonate | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Wittig Reaction | 2-(Benzyloxy)-4-fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | Good | Z-favored | [8] |
| Wittig Reaction | Aromatic Aldehydes | Stabilized Ylides | NaHCO₃ | Water | 80-98 | High E-selectivity | [9] |
| HWE Reaction | General Aldehydes | Phosphonate Esters | Various | Various | High | High E-selectivity | [4] |
Experimental Protocols
Protocol 1: Standard Wittig Synthesis of this compound
This protocol is a general procedure and may require optimization.
1. Ylide Generation:
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To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (formylmethylene)triphenylphosphonium chloride (1.1 equivalents).
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Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
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Cool the suspension to 0 °C in an ice-water bath.
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Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
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Stir the mixture at 0 °C for 1 hour.
2. Reaction with Aldehyde:
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In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
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Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[8]
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x volume of THF).[8]
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-4-Fluorocinnamaldehyde
This protocol is a general procedure for achieving high (E)-selectivity.
1. Phosphonate Deprotonation:
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In a round-bottom flask under an inert atmosphere, dissolve the appropriate phosphonate ester (e.g., diethyl (formylmethyl)phosphonate) (1.1 equivalents) in anhydrous THF.
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Cool the solution to 0 °C.
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Add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
2. Reaction with Aldehyde:
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Cool the reaction mixture back to 0 °C.
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Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.
3. Work-up and Purification:
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Quench the reaction with water.
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Remove the THF under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be further purified by flash chromatography if necessary.
Visualizations
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Potential side reaction pathways in the Wittig synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Fluorocinnamaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluorocinnamaldehyde using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of moderately polar compounds like this compound is silica (B1680970) gel (60 Å, 230-400 mesh). A typical mobile phase is a mixture of n-hexane and ethyl acetate (B1210297). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for this compound. A good starting point for TLC analysis is a 95:5 or 90:10 mixture of hexane (B92381):ethyl acetate.
Q2: What are the common impurities I might encounter when purifying this compound?
A2: Impurities can originate from the starting materials or byproducts of the synthesis reaction. Common starting materials for the synthesis of this compound include 4-fluorobenzaldehyde (B137897) and acetaldehyde (B116499). Therefore, residual 4-fluorobenzaldehyde is a likely impurity. Other potential impurities could be from self-condensation of acetaldehyde or other side reactions.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic ring and conjugated system. Therefore, it can be easily visualized under a UV lamp at 254 nm. Staining with potassium permanganate (B83412) is also an effective method for visualization.
Q4: What are the storage conditions for purified this compound?
A4: this compound should be stored in a freezer under an inert atmosphere at temperatures below -20°C.[1][2] This is to prevent potential degradation or oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Spots on TLC | Incorrect mobile phase polarity. | Adjust the polarity of the hexane/ethyl acetate mixture. If spots are too high (high Rf), decrease the amount of ethyl acetate. If spots are too low (low Rf), increase the amount of ethyl acetate. |
| Streaking of the Compound on the TLC Plate or Column | The compound is too polar for the chosen solvent system, or the sample is overloaded. Aldehydes can sometimes interact strongly with the acidic silica gel. | Try a different solvent system. Adding a small amount of a more polar solvent like dichloromethane (B109758) might help. Ensure the sample is not overloaded on the TLC plate or column. If streaking persists on the column, consider using neutral alumina (B75360) as the stationary phase. |
| The Compound is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like dichloromethane may need to be added to the mobile phase. |
| Co-elution of Impurities with the Product | The polarity of the impurity is very similar to the product. | Use a shallower gradient during elution to improve separation. If this is not effective, a different stationary phase (e.g., alumina) or a different solvent system might be necessary. |
| Low Recovery of the Purified Product | The compound may have degraded on the silica gel. Aldehydes can be sensitive to the acidic nature of silica. The compound may have been lost during solvent removal if it is volatile. | Minimize the time the compound spends on the column. Consider using a faster flow rate (flash chromatography). Neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in the mobile phase can sometimes help. Use care during solvent evaporation, avoiding excessive heat or high vacuum. |
| Cracks Appearing in the Silica Gel Bed | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel.[3] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials and Reagents:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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n-Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Dichloromethane (DCM, HPLC grade)
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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Glass column with stopcock
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Cotton or glass wool
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Sand (acid-washed)
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Collection tubes or flasks
Methodology:
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TLC Analysis:
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Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
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Spot the solution onto a TLC plate.
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Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., start with 95:5 hexane:ethyl acetate).
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Visualize the spots under a UV lamp.
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Adjust the solvent system to achieve an Rf value of ~0.2-0.3 for the this compound.
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Column Preparation:
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Secure a glass column vertically in a fume hood.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approximately 1 cm) on top of the plug.
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
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Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
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Allow the silica gel to settle, and then add another thin layer of sand on top.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
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Carefully add the sample solution to the top of the column.
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Allow the sample to adsorb onto the silica gel.
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Elution and Fraction Collection:
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Carefully fill the column with the initial mobile phase.
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Begin collecting fractions in test tubes or flasks.
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Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
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Monitor the separation by collecting small fractions and analyzing them by TLC.
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Isolation of the Purified Compound:
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Identify the fractions containing the pure this compound using TLC.
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Combine the pure fractions in a round-bottom flask.
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Remove the solvent under reduced pressure to obtain the purified product.
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Suggested Elution Gradient:
| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | Expected Eluted Compounds |
| 1-5 | 98:2 | Non-polar impurities |
| 6-15 | 95:5 | This compound |
| 16-20 | 90:10 | More polar impurities (e.g., residual 4-fluorobenzaldehyde) |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Recrystallization of 4-Fluorocinnamaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorocinnamaldehyde (B1661933) and its derivatives. The following information is designed to address common challenges encountered during the recrystallization process, a critical step for the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of recrystallization for purifying this compound derivatives?
Recrystallization is a purification technique for solid organic compounds based on the principle of differential solubility. The impure solid is dissolved in a hot solvent in which the desired compound is highly soluble, while the impurities are either insoluble or sparingly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.[1][2]
Q2: How do I select a suitable solvent for the recrystallization of a this compound derivative?
The ideal solvent for recrystallization should meet the following criteria:
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High solubility at elevated temperatures and low solubility at room temperature: This ensures a good recovery of the purified crystals upon cooling.
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Inertness: The solvent should not react with the this compound derivative.
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Volatility: A relatively low boiling point allows for easy removal of the solvent from the purified crystals.
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"Like dissolves like": Aromatic aldehydes, like this compound derivatives, are moderately polar. Therefore, solvents with moderate polarity, such as ethanol (B145695), or mixed solvent systems are often good choices.[3]
Commonly used solvents for compounds with similar structures (chalcones) include 95% ethanol and ethanol/water mixtures.[4] For some this compound derivatives, such as thiosemicarbazones, chloroform (B151607) has been reported as a suitable recrystallization solvent, with cold ethanol used for rinsing the final product.[5]
Q3: My this compound derivative is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than solid crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is highly supersaturated. To address this:
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Add more solvent: This can prevent the solution from becoming supersaturated at a temperature above the compound's melting point.
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Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Use a lower-boiling point solvent.
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Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
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Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Q4: I am observing a very low yield after recrystallization. What are the common causes and how can I improve it?
Low recovery is a frequent issue in recrystallization. Common causes include:
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Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent and re-cool the solution.
-
Premature crystallization: If performing a hot filtration to remove insoluble impurities, the solution may cool and crystals can form on the filter paper. Using a pre-warmed funnel and filtering quickly can help prevent this.
-
Washing with too much cold solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Inappropriate solvent choice. | - Try a more polar solvent or a mixed solvent system (e.g., ethanol/water). - Ensure the solvent is at or near its boiling point. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Cool the solution in an ice-salt bath for a longer period. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
| Product appears to decompose during recrystallization. | - Cinnamaldehydes can be sensitive to acidic conditions, which may be present on silica (B1680970) gel if pre-purification was done by column chromatography. | - If degradation is suspected, consider using a different purification technique or deactivating the silica gel with a base like triethylamine (B128534) before column chromatography.[6] |
| Difficulty separating geometric (cis/trans) isomers. | - Isomers may have similar solubilities. | - Column chromatography is often more effective for separating isomers.[6] |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound and its numerous derivatives in the public domain, a generalized table based on structurally similar aromatic aldehydes is provided below for guidance. It is crucial to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific derivative.
Table 1: Estimated Solubility of Aromatic Aldehydes in Common Solvents
| Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) |
| Ethanol (95%) | Low to Moderate | High |
| Chloroform | Moderate to High | Very High |
| Hexane | Very Low | Low |
| Ethyl Acetate | Moderate | High |
| Water | Insoluble | Very Low |
Note: This table provides general trends. Actual solubility will vary depending on the specific derivative.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol) and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the solvent's boiling point.
Protocol 2: Recrystallization of a this compound Thiosemicarbazone Derivative
This protocol is based on the reported purification of this compound-based thiosemicarbazones.[5]
-
Dissolution: Dissolve the crude thiosemicarbazone derivative in a minimal amount of hot chloroform.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Rinse the collected crystals repeatedly with cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Claisen-Schmidt Condensation for 4-Fluorocinnamaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Claisen-Schmidt condensation for the synthesis of 4-Fluorocinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aromatic aldehyde that lacks α-hydrogens (like 4-fluorobenzaldehyde) and an enolizable aldehyde or ketone (such as acetaldehyde (B116499) or acetone).[1] This reaction is fundamental for synthesizing α,β-unsaturated aldehydes and ketones, including this compound. It is typically catalyzed by a base, but acid-catalyzed and solvent-free variations exist.[1]
Q2: Why is 4-fluorobenzaldehyde (B137897) a suitable substrate for this reaction?
4-fluorobenzaldehyde is an ideal substrate because it does not possess α-hydrogens. The α-carbon is the carbon atom adjacent to the carbonyl group. Without hydrogens on this carbon, it cannot be deprotonated by a base to form a nucleophilic enolate ion. This ensures that 4-fluorobenzaldehyde acts exclusively as the electrophile, which is then attacked by the enolate of the other carbonyl reactant.[1]
Q3: What is the role of the base catalyst in the reaction?
The base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), plays a crucial role in deprotonating the α-carbon of the enolizable carbonyl compound (e.g., acetaldehyde) to form a reactive enolate anion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-fluorobenzaldehyde.
Q4: Can this reaction be performed under "green chemistry" conditions?
Yes, several green chemistry approaches have been developed for the Claisen-Schmidt condensation. These include solvent-free grinding of the reactants with a solid catalyst and microwave-assisted synthesis.[1] These methods often lead to shorter reaction times, simpler product isolation, and reduced environmental impact by avoiding hazardous organic solvents.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Solution |
| Inactive Catalyst | Ensure the base catalyst (e.g., NaOH, KOH) is fresh and not contaminated with carbonates from atmospheric CO2. Consider using a stronger base if necessary, but be mindful of potential side reactions. |
| Impure Reactants | Use purified 4-fluorobenzaldehyde and acetaldehyde/acetone. Impurities can inhibit the catalyst or lead to side reactions. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is common, using a slight excess of the enolizable component (acetaldehyde) can sometimes drive the reaction to completion. |
| Suboptimal Temperature | The reaction may require gentle heating to proceed at an optimal rate. Monitor the reaction temperature and adjust as needed. However, excessively high temperatures can promote side reactions. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, extend the reaction time or slightly increase the catalyst concentration. |
| Catalyst Deactivation | Acidic impurities in the reactants or solvent can neutralize the base catalyst. Ensure all reagents and glassware are dry and pure.[1] |
Problem 2: Formation of Multiple Products (Visible on TLC)
| Side Reaction | How to Minimize |
| Self-Condensation of Acetaldehyde | This can be a significant issue. To favor the desired cross-condensation, slowly add the acetaldehyde to a mixture of the 4-fluorobenzaldehyde and the base. This keeps the concentration of the enolizable acetaldehyde low at any given time. |
| Cannizzaro Reaction | 4-fluorobenzaldehyde can undergo disproportionation in the presence of a strong base to form 4-fluorobenzoic acid and 4-fluorobenzyl alcohol. This is favored by high base concentrations and temperatures. Use the minimum effective concentration of a milder base and maintain a lower reaction temperature. |
| Michael Addition | The enolate of acetaldehyde can potentially add to the newly formed this compound (a Michael acceptor). This can be suppressed by using a stoichiometric amount of the aldehyde or a slight excess of the ketone and maintaining a lower reaction temperature. |
Problem 3: Darkening of the Reaction Mixture or Tar Formation
A dark color or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or product. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. To mitigate this, consider the following:
-
Slower addition of the base: This prevents localized high concentrations of the catalyst.
-
Lowering the reaction temperature: Running the reaction at a milder temperature can prevent decomposition.
-
Using a milder base: If strong bases are causing polymerization, a weaker base might be more suitable, although this may require longer reaction times.
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the specific reaction conditions. The following table summarizes general findings for the Claisen-Schmidt condensation with substituted benzaldehydes, which can serve as a starting point for optimization.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaOH | Ethanol | Room Temperature | 40-70 | A classic and widely used method. |
| KOH | Ethanol | 40-50 | 50-80 | Can be more effective than NaOH for some substrates. |
| Solid NaOH | Solvent-free (Grinding) | Room Temperature | 90-98 | A green, rapid, and often high-yielding method.[1] |
| MgO | Toluene | 110 | up to 99 | Heterogeneous catalyst, can be recycled. |
| Microwave | Ethanol/Water | Varies | 70-98 | Significantly reduces reaction times. |
Experimental Protocols
Protocol 1: Classical Claisen-Schmidt Condensation
This protocol is adapted from standard literature procedures for the synthesis of chalcones.
Materials:
-
4-fluorobenzaldehyde
-
Acetaldehyde (or Acetone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Cool the flask in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred solution.
-
In a separate container, dissolve acetaldehyde (1.1 eq) in cold ethanol.
-
Add the acetaldehyde solution dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Neutralize the mixture with dilute HCl until it is slightly acidic.
-
Collect the precipitated crude this compound by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Visualizing Workflows and Mechanisms
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: A logical workflow for troubleshooting common issues.
Caption: A logical diagram for optimizing reaction conditions.
References
4-Fluorocinnamaldehyde stability in different solvents and pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorocinnamaldehyde. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: While specific stability data for this compound is limited, its stability can be inferred from its structural analog, cinnamaldehyde (B126680). Cinnamaldehyde is known to be sensitive to air, light, and heat.[1][2] The primary degradation pathway is oxidation of the aldehyde group to form the corresponding carboxylic acid (4-fluorocinnamic acid).[1][3][4] It is crucial to store this compound in a cool, dark place, preferably under an inert atmosphere, to minimize degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Based on studies with cinnamaldehyde, protic and some polar aprotic solvents may not be ideal for long-term stability. Cinnamaldehyde has shown instability in methanol, ethanol, and acetone.[5] For short-term experimental use and for preparing stock solutions, acetonitrile (B52724) and ethyl acetate (B1210297) are recommended as they have been shown to be more stable options for cinnamaldehyde.[5] For long-term storage, it is advisable to store the compound in its solid form.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on data for cinnamaldehyde, this compound is expected to be more stable in acidic to neutral pH conditions. Studies on cinnamaldehyde-loaded liposomes have indicated greater stability at a pH of 6 or lower.[6][7] In alkaline conditions, cinnamaldehyde can undergo hydrolysis to form benzaldehyde (B42025) and acetaldehyde.[8][9] Therefore, it is anticipated that this compound would be susceptible to hydrolysis under basic conditions, yielding 4-fluorobenzaldehyde.
Q4: My analytical results for this compound are inconsistent. What could be the cause?
A4: Inconsistent results are often related to compound instability. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using a recommended stable solvent like acetonitrile for your stock solutions and dilutions.[5]
-
Solution Age: Prepare fresh solutions for your experiments whenever possible. The stability of this compound in solution can decrease over time.
-
Storage Conditions: Protect your solutions from light and store them at low temperatures (2-8 °C) for short-term storage. For longer periods, storing aliquots at -20 °C or below is recommended.
-
pH of the Medium: If working in an aqueous medium, ensure the pH is controlled and ideally in the acidic to neutral range.[6][7]
-
Oxygen Exposure: Degas your solvents and minimize headspace in your storage vials to reduce oxidative degradation.[1][3][4]
Q5: What are the likely degradation products of this compound?
A5: The primary degradation products are expected to be:
-
4-Fluorocinnamic acid: Formed via oxidation of the aldehyde group.[1][2]
-
4-Fluorobenzaldehyde: Formed through hydrolysis of the carbon-carbon double bond, particularly under basic conditions.[8][9]
-
Polymerization products: Aldehydes can undergo self-condensation or polymerization, especially under certain conditions of heat, light, or in the presence of catalysts.
Troubleshooting Guide: Stability Issues
| Issue | Potential Cause | Recommended Action |
| Decreased purity over time in stock solution | Oxidation, solvent-mediated degradation | Store stock solutions in acetonitrile or ethyl acetate at low temperatures, protected from light. Prepare fresh solutions for critical experiments. Consider storage under an inert gas. |
| Formation of an unknown precipitate in aqueous buffer | Poor solubility, pH-induced degradation/polymerization | Ensure the concentration is within the solubility limit. Use a co-solvent if necessary. Maintain the pH of the buffer in the acidic to neutral range.[6][7] |
| Variable results in biological assays | Degradation in assay medium | Perform a stability check of this compound in the specific assay buffer under the experimental conditions (time, temperature, light exposure). Consider adding antioxidants if compatible with the assay. |
| Appearance of new peaks in HPLC analysis | Degradation | Identify the degradation products by techniques like LC-MS. Adjust storage and handling procedures to minimize the formation of these impurities. Implement a stability-indicating HPLC method for accurate quantification.[10] |
Experimental Protocols
Protocol: General Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and pH condition.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in the chosen solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Study Samples:
-
Dilute the stock solution with the desired solvent or buffer (e.g., phosphate (B84403) buffer at pH 5, 7, and 9) to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Prepare multiple aliquots for each condition to be tested at different time points.
-
-
Storage Conditions:
-
Store the sample aliquots under controlled conditions. For example:
-
Refrigerated (2-8 °C)
-
Room temperature (20-25 °C)
-
Accelerated conditions (e.g., 40 °C)
-
-
Protect samples from light by using amber vials or wrapping them in aluminum foil.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method. A typical method for cinnamaldehyde analysis involves a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like acetic acid for better peak shape).[11][12]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 2. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of cinnamaldehyde in common solvents—Discussion o...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jxnutaolab.com [jxnutaolab.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpcsonline.com [ijpcsonline.com]
- 11. jmpas.com [jmpas.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluorocinnamaldehyde Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and understanding the degradation products of 4-Fluorocinnamaldehyde. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the known reactivity of cinnamaldehyde (B126680) and related aromatic aldehydes, this compound is susceptible to degradation primarily through oxidation, and to a lesser extent, photodegradation and hydrolysis. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the rate and products of degradation compared to the parent cinnamaldehyde.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products are expected to result from the oxidation of the aldehyde group and cleavage of the propenal side chain. Key potential degradation products include:
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4-Fluorocinnamic acid: Formed by the oxidation of the aldehyde group. This is a very common degradation pathway for aldehydes.
-
4-Fluorobenzaldehyde: Results from the oxidative cleavage of the carbon-carbon double bond in the propenal side chain.
-
4-Fluorobenzoic acid: Can be formed from the further oxidation of 4-Fluorobenzaldehyde.
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Epoxides: Formation of an epoxide across the double bond is another potential oxidative pathway.[1][2][3]
-
Polymerization products: Under certain conditions, especially in the presence of light or acid/base catalysts, aldehydes and compounds with activated double bonds can polymerize.
Q3: How does this compound's stability compare to cinnamaldehyde?
A3: The fluorine atom at the para position of the phenyl ring is electron-withdrawing. This can make the double bond slightly less susceptible to electrophilic attack but may influence the stability of intermediates in various degradation pathways. Overall, like cinnamaldehyde, this compound should be considered sensitive to air and light.[4]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC/GC-MS analysis of a this compound sample.
-
Possible Cause 1: On-column degradation.
-
Troubleshooting:
-
Lower the injector temperature.
-
Use a more inert column.
-
Ensure the mobile phase is compatible and does not promote degradation.
-
-
-
Possible Cause 2: Degradation during sample preparation.
-
Troubleshooting:
-
Prepare samples fresh and analyze them immediately.
-
Use solvents that are free of peroxides (e.g., freshly opened or peroxide-tested THF or ether).
-
Work under low light conditions or use amber vials to protect from photodegradation.
-
-
-
Possible Cause 3: Degradation during storage.
-
Troubleshooting:
-
Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (freezer).[5]
-
Avoid repeated freeze-thaw cycles.
-
Check the purity of the starting material before initiating new experiments.
-
-
Problem: My reaction yield is consistently low when using this compound.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting:
-
Confirm the purity of your this compound using a suitable analytical method (e.g., NMR, HPLC) before use.
-
Degas your reaction solvents to remove dissolved oxygen.
-
Consider adding an antioxidant, such as BHT, to the reaction mixture if compatible with your chemistry.
-
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating the expected percentage of degradation and the major products formed under different stress conditions.
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 24 h | ~5% | This compound, Minor unknown polar impurities |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | 24 h | ~15% | 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid, Polymerization products |
| Oxidative (3% H₂O₂, RT) | 8 h | ~40% | 4-Fluorocinnamic acid, 4-Fluorobenzaldehyde, Epoxide derivatives |
| Photolytic (UV light, 254 nm) | 48 h | ~25% | Isomers (cis/trans), Dimerization/Polymerization products |
| Thermal (80°C, solid state) | 72 h | < 5% | Minor unknown impurities |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Place a small amount of solid this compound in a vial and keep it in an oven at 80°C for 72 hours. Dissolve the stressed solid in the solvent for analysis.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products.
-
Use LC-MS/MS or GC-MS to identify the structures of the degradation products.
-
Analytical Method: Stability-Indicating HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 290 nm) and use a PDA detector to screen for other chromophores.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-Fluorocinnamaldehyde Thiosemicarbazone: A Technical Troubleshooting Guide
For researchers and scientists engaged in the synthesis of thiosemicarbazone derivatives from 4-fluorocinnamaldehyde, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs). This resource is designed to address specific experimental challenges, ensuring a smoother and more efficient synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of thiosemicarbazone from this compound?
A1: The synthesis involves a condensation reaction between this compound and a thiosemicarbazide (B42300) in the presence of an acidic catalyst. The aldehyde's carbonyl group reacts with the primary amine of the thiosemicarbazide to form a Schiff base, the thiosemicarbazone, with the elimination of a water molecule.
Q2: What are the typical catalysts and solvents used for this reaction?
A2: Common catalysts include a few drops of glacial acetic acid or dilute hydrochloric acid.[1] The most frequently used solvent is ethanol (B145695), although other alcohols like 1-butanol (B46404) can also be employed.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system, such as a mixture of dichloromethane (B109758) and cyclohexane (B81311) (1:1), can be used to separate the product from the starting materials.[2] The disappearance of the this compound spot and the appearance of a new, typically less polar product spot, indicates the reaction is proceeding.
Q4: What is the expected yield for this synthesis?
A4: The yields for the synthesis of thiosemicarbazones from cinnamaldehyde (B126680) derivatives are generally reported to be in the range of high to excellent, often between 75% and 87%.[1] However, the actual yield can vary depending on the specific reaction conditions and purification methods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acidic catalyst may be old or decomposed. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Impure Starting Materials: The this compound or thiosemicarbazide may contain impurities that inhibit the reaction. | 1. Use Fresh Catalyst: Use freshly opened or properly stored glacial acetic acid or prepare a fresh dilute HCl solution. 2. Optimize Reaction Conditions: Increase the reflux time and ensure the reaction mixture is maintained at the appropriate temperature. Monitor the reaction by TLC until the starting material is consumed. 3. Purify Starting Materials: Check the purity of the starting materials by melting point or spectroscopic methods. If necessary, purify the this compound by distillation or recrystallization. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Inappropriate Solvent for Crystallization: The chosen solvent may not be suitable for inducing crystallization of the desired product. | 1. Purify the Crude Product: Use column chromatography to separate the desired thiosemicarbazone from impurities before attempting crystallization. 2. Screen Crystallization Solvents: Experiment with different solvents or solvent mixtures (e.g., ethanol-water, chloroform-hexane) to find the optimal conditions for crystallization.[1] |
| Product is Contaminated with Unreacted this compound | 1. Insufficient Thiosemicarbazide: The molar ratio of thiosemicarbazide to aldehyde may be too low. 2. Incomplete Reaction: The reaction was stopped prematurely. | 1. Adjust Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of thiosemicarbazide to ensure complete consumption of the aldehyde. 2. Extend Reaction Time: Continue to reflux the reaction and monitor by TLC until the aldehyde spot is no longer visible. |
| Unexpected Peaks in NMR or Mass Spectrum | 1. Formation of Side Products: Possible side reactions include self-condensation of the aldehyde or decomposition of the product. 2. Residual Solvent: The purified product may still contain residual solvent from the reaction or crystallization. | 1. Optimize Reaction Conditions: Lowering the reaction temperature or using a milder catalyst might minimize side product formation. Purify the product thoroughly using column chromatography or recrystallization. 2. Dry the Product Thoroughly: Dry the purified product under high vacuum for an extended period to remove any trapped solvent molecules. |
Experimental Protocol: Synthesis of this compound Thiosemicarbazone
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in warm ethanol.
-
In a separate beaker, dissolve thiosemicarbazide (1 equivalent) in warm deionized water or ethanol.
-
Add the thiosemicarbazide solution to the flask containing the this compound solution.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.[3]
-
Once the reaction is complete (indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol and then water.
-
If no precipitate forms, the product can be precipitated by adding cold water to the reaction mixture.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.
-
Dry the purified product under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Reported Melting Point (°C) |
| This compound Thiosemicarbazone | C₁₀H₁₀FN₃S | 223.27 | 75-87[1] | 160-162[1] |
Visualizations
Caption: Troubleshooting workflow for thiosemicarbazone synthesis.
Caption: Synthesis pathway of this compound Thiosemicarbazone.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Fluorinated Cinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, the poor aqueous solubility of fluorinated cinnamaldehyde (B126680) derivatives presents a significant hurdle in advancing these promising compounds through the development pipeline. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting & FAQs: General Solubility Issues
Question: My fluorinated cinnamaldehyde derivative has extremely low water solubility. Where do I start?
Answer: Low aqueous solubility is a common characteristic of aromatic aldehydes, and the addition of fluorine atoms can further increase hydrophobicity. A systematic approach to enhancing solubility is recommended. The first step is to characterize the physicochemical properties of your compound, including its melting point, logP, and crystalline structure. Based on these properties, you can select an appropriate solubility enhancement strategy. The following sections provide detailed guidance on the most common and effective techniques.
Co-solvency
Co-solvency is a straightforward and widely used technique to increase the solubility of poorly water-soluble compounds by adding a water-miscible organic solvent in which the compound is more soluble.
FAQs: Co-solvency
-
Q1: Which co-solvents are most effective for fluorinated cinnamaldehyde derivatives? A1: Commonly used co-solvents for hydrophobic compounds include ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycol 400 (PEG 400), and glycerin. The choice of co-solvent will depend on the specific derivative and the intended application. It is advisable to perform a screening study with a panel of pharmaceutically acceptable co-solvents to identify the most effective one.[1]
-
Q2: How do I determine the optimal concentration of a co-solvent? A2: The relationship between co-solvent concentration and solubility is often logarithmic. A phase solubility study should be conducted by preparing a series of solutions with increasing co-solvent concentrations and determining the saturation solubility of your compound in each. This will help identify the concentration that provides the desired solubility without using an excessive amount of the co-solvent, which could lead to toxicity or formulation instability.
-
Q3: Can co-solvents affect the stability of my compound? A3: Yes, the chemical environment created by the co-solvent can potentially affect the stability of your fluorinated cinnamaldehyde derivative. It is crucial to assess the chemical stability of your compound in the selected co-solvent system over time and under relevant storage conditions.
Troubleshooting Guide: Co-solvency
| Problem | Potential Cause | Solution |
| Precipitation upon dilution with aqueous media. | The drug is supersaturated in the co-solvent mixture and precipitates when the co-solvent concentration is reduced. | - Increase the proportion of co-solvent in the final mixture. - Add a surfactant or a hydrophilic polymer to the formulation to stabilize the supersaturated state. |
| Inadequate solubility enhancement. | The selected co-solvent is not optimal for the specific fluorinated cinnamaldehyde derivative. | - Screen a wider range of co-solvents with varying polarities. - Consider using a blend of co-solvents, as synergistic effects can sometimes be observed.[2] |
| Phase separation of the formulation. | The co-solvent is not fully miscible with the aqueous phase at the concentration used, or temperature fluctuations are affecting miscibility. | - Ensure the selected co-solvent is completely miscible with water at the intended concentration and temperature range. - Store the formulation at a controlled temperature. |
Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly water-soluble "guest" molecules, like fluorinated cinnamaldehyde derivatives, to form water-soluble inclusion complexes.[3]
FAQs: Cyclodextrin Inclusion Complexation
-
Q1: Which type of cyclodextrin is best for my compound? A1: The choice of cyclodextrin depends on the size and shape of the guest molecule. For aromatic compounds like cinnamaldehyde derivatives, β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often suitable due to the appropriate size of their hydrophobic cavity.[4][5]
-
Q2: How do I confirm the formation of an inclusion complex? A2: Several analytical techniques can be used to confirm complex formation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).[6] A phase solubility study is also a primary method to determine the stoichiometry and stability constant of the complex.[4][7]
-
Q3: What is a phase solubility study? A3: A phase solubility study involves measuring the solubility of the guest molecule in aqueous solutions containing increasing concentrations of the cyclodextrin. The resulting plot of guest solubility versus cyclodextrin concentration provides information on the stoichiometry of the complex (e.g., 1:1, 1:2) and its stability constant.[8][9]
Troubleshooting Guide: Cyclodextrin Inclusion Complexation
| Problem | Potential Cause | Solution |
| Low complexation efficiency and poor solubility improvement. | - Mismatch between the size of the guest molecule and the cyclodextrin cavity. - Inefficient preparation method. - Unfavorable stoichiometry. | - Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, Methyl-β-CD). - Experiment with different preparation methods such as kneading, co-precipitation, or freeze-drying.[4][10] - Optimize the molar ratio of the drug to the cyclodextrin based on phase solubility studies. |
| Precipitation of the complex. | The inclusion complex itself has limited aqueous solubility (often seen with natural β-cyclodextrin). | - Use a more soluble cyclodextrin derivative like HP-β-CD. - Add a water-soluble polymer to the formulation to inhibit precipitation.[10] |
| Difficulty in isolating the solid complex. | The complex is highly soluble and does not readily precipitate. | - Utilize freeze-drying (lyophilization) or spray-drying to obtain a solid powder from the aqueous solution of the complex.[6] |
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate and saturation solubility.[11][12]
FAQs: Nanosuspensions
-
Q1: What are the common methods for preparing nanosuspensions? A1: The two main approaches are "top-down" methods, such as media milling and high-pressure homogenization, and "bottom-up" methods, like anti-solvent precipitation.[13][14]
-
Q2: How do I choose a suitable stabilizer? A2: Stabilizers are crucial to prevent the aggregation of nanoparticles. A combination of a steric stabilizer (e.g., HPMC, PVP) and an ionic surfactant (e.g., sodium lauryl sulfate) is often effective. The choice and concentration of stabilizers need to be optimized for each specific formulation.
-
Q3: What are the critical quality attributes of a nanosuspension? A3: The most important attributes are particle size, particle size distribution (polydispersity index), and zeta potential. A small and uniform particle size with a sufficiently high zeta potential (typically > |30| mV) is desired for good physical stability.[11]
Troubleshooting Guide: Nanosuspensions
| Problem | Potential Cause | Solution |
| Particle aggregation and sedimentation. | - Inadequate stabilization. - Ostwald ripening (growth of larger particles at the expense of smaller ones). | - Increase the concentration of the stabilizer or use a combination of stabilizers. - Optimize the homogenization pressure and number of cycles (for top-down methods) to achieve a narrow particle size distribution. - For bottom-up methods, control the rate of addition of the solvent to the anti-solvent and the stirring speed.[15] |
| Large and non-uniform particle size. | - Insufficient energy input during particle size reduction. - Sub-optimal formulation parameters. | - In media milling, increase the milling time or use smaller milling beads. - In high-pressure homogenization, increase the pressure or the number of passes.[16] - In anti-solvent precipitation, optimize the solvent-to-antisolvent ratio and drug concentration.[17] |
| Clogging of the homogenizer. | The initial particle size of the pre-suspension is too large. | - Reduce the particle size of the initial drug powder by micronization before homogenization. |
Solid Dispersions
A solid dispersion is a system in which a hydrophobic drug is dispersed in a hydrophilic carrier, usually a polymer. The drug can exist in an amorphous or crystalline state within the carrier. Amorphous solid dispersions are particularly effective at enhancing solubility due to the higher energy state of the amorphous form.[14][18]
FAQs: Solid Dispersions
-
Q1: What are suitable carriers for preparing solid dispersions of fluorinated cinnamaldehyde derivatives? A1: Common hydrophilic carriers include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS), and polyethylene glycols (PEGs). The choice of carrier depends on the drug's properties and the desired release profile.[19][20]
-
Q2: Which preparation method should I use? A2: The most common methods are the solvent evaporation method, the melting (fusion) method, and hot-melt extrusion. The solvent evaporation method is suitable for thermolabile compounds, while hot-melt extrusion is a solvent-free and continuous process.[14][21]
-
Q3: How can I assess the physical state of the drug in the solid dispersion? A3: Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to determine if the drug is in a crystalline or amorphous state. The absence of sharp peaks in the PXRD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram are indicative of an amorphous solid dispersion.[1]
Troubleshooting Guide: Solid Dispersions
| Problem | Potential Cause | Solution |
| Drug recrystallization during storage. | - The drug is not fully miscible with the polymer. - The glass transition temperature (Tg) of the dispersion is too low, allowing for molecular mobility. - Exposure to high temperature and humidity. | - Select a polymer with good miscibility with your compound. - Increase the polymer-to-drug ratio. - Store the solid dispersion in a tightly sealed container with a desiccant at a low temperature.[22] |
| Incomplete amorphization. | - Insufficient mixing during preparation. - Inappropriate drug-to-polymer ratio. | - In the solvent evaporation method, ensure both drug and polymer are fully dissolved in a common solvent.[18] - In hot-melt extrusion, optimize the screw speed and temperature profile to ensure thorough mixing. - Decrease the drug loading. |
| Poor dissolution enhancement. | - The drug has recrystallized. - The polymer forms a gel layer that hinders drug release. | - Confirm the amorphous state using PXRD and DSC. - Select a different polymer or a lower molecular weight grade of the same polymer. - Incorporate a surfactant into the solid dispersion. |
Data Presentation: Solubility Enhancement of Aromatic Aldehydes
The following table summarizes representative quantitative data on the solubility enhancement of aromatic aldehydes using various techniques. While specific data for fluorinated cinnamaldehyde derivatives are limited, these values for structurally similar compounds provide a useful reference.
| Compound | Technique | Carrier/System | Solubility Enhancement (Fold Increase) | Reference |
| Cinnamaldehyde | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Dramatically increases water solubility | [21] |
| Vanillin | Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | ~10 | N/A |
| Benzaldehyde | Cyclodextrin Complexation | β-Cyclodextrin | Significant increase in aqueous solubility | [23] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 20 mM).[8]
-
Add an excess amount of the fluorinated cinnamaldehyde derivative to each solution.
-
Shake the sealed vials at a constant temperature (e.g., 25 °C) for 48-72 hours to reach equilibrium.[4]
-
Filter the solutions through a 0.45 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of the compound against the HP-β-CD concentration to determine the complex stoichiometry and stability constant.
-
-
Preparation of the Solid Complex (1:1 molar ratio as an example):
-
Dissolve the calculated amount of HP-β-CD in purified water with stirring.
-
Add the equimolar amount of the fluorinated cinnamaldehyde derivative to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24 hours.
-
Freeze the resulting solution at -80 °C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Characterize the complex using DSC, PXRD, and FTIR to confirm its formation.
-
Protocol 2: Preparation of a Nanosuspension by Anti-Solvent Precipitation
-
Solvent and Anti-solvent Selection:
-
Identify a water-miscible organic solvent in which your fluorinated cinnamaldehyde derivative is highly soluble (e.g., acetone, ethanol).
-
Use purified water as the anti-solvent, in which the compound is poorly soluble.
-
-
Preparation of the Nanosuspension:
-
Dissolve the fluorinated cinnamaldehyde derivative in the selected organic solvent to prepare the solvent phase.
-
Dissolve a suitable stabilizer or combination of stabilizers (e.g., 0.5% w/v HPMC and 0.1% w/v SLS) in water to prepare the anti-solvent phase.
-
Inject the solvent phase into the anti-solvent phase at a constant rate under high-speed homogenization or ultrasonication.[15][24]
-
Continue stirring for a specified period to allow for the evaporation of the organic solvent.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection:
-
Preparation of the Solid Dispersion:
-
Dissolve the fluorinated cinnamaldehyde derivative and the carrier in the common solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Ensure complete dissolution with the aid of gentle heating or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).[10]
-
Dry the resulting solid film or mass in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Characterize the solid dispersion using DSC and PXRD to confirm the amorphous state of the drug.
-
Mandatory Visualization: Strategy Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for a fluorinated cinnamaldehyde derivative.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. crystalpharmatech.com [crystalpharmatech.com]
- 2. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. benchchem.com [benchchem.com]
- 5. oatext.com [oatext.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. eijppr.com [eijppr.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 13. ajprd.com [ajprd.com]
- 14. japsonline.com [japsonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iosrphr.org [iosrphr.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fabrication of Carvedilol Nanosuspensions Through the Anti-Solvent Precipitation–Ultrasonication Method for the Improvement of Dissolution Rate and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereoselectivity in Reactions with 4-Fluorocinnamaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorocinnamaldehyde. The focus is on managing and controlling stereoselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the inherent stereochemistry of commercially available this compound?
A1: Commercially available this compound is typically the (E)-isomer. This is the thermodynamically more stable configuration due to reduced steric hindrance between the aldehyde group and the phenyl ring. It is crucial to confirm the isomeric purity of the starting material by techniques like 1H NMR spectroscopy before commencing a stereoselective reaction.
Q2: How can I control the enantioselectivity of nucleophilic additions to the aldehyde group of this compound?
A2: Enantioselectivity at the aldehyde carbon can be achieved by employing chiral catalysts. Organocatalysis is a powerful tool for this purpose. For instance, in asymmetric aryl transfer reactions, chiral ligands can be used to achieve moderate to good enantioselectivity.[1] The choice of catalyst, solvent, and temperature are critical parameters to optimize for high enantiomeric excess (ee).
Q3: What strategies can be used to control the diastereoselectivity in reactions involving this compound?
A3: Diastereoselectivity arises when a new stereocenter is formed in a molecule that already contains one or more stereocenters. In reactions with this compound, this is common in, for example, aldol (B89426) or Michael additions where both the nucleophile and the electrophile (or the resulting product) are chiral. The choice of catalyst and reaction conditions can influence the formation of one diastereomer over another. For aldol reactions, the use of chiral boron enolates can lead to high diastereoselectivity. The stereochemical outcome can often be predicted using models like the Felkin-Anh or Cornforth models, depending on the substrate.[2]
Q4: How does the 4-fluoro substituent influence the stereochemical outcome of reactions compared to unsubstituted cinnamaldehyde?
A4: The fluorine atom at the para-position of the phenyl ring is an electron-withdrawing group. This can influence the electronic properties of the entire molecule, including the reactivity of the conjugated system. While it may not directly participate in bond formation, it can affect the transition state energies of diastereomeric or enantiomeric pathways, thus influencing the stereochemical outcome. The precise effect will be reaction-dependent and may require specific optimization of reaction conditions.
Q5: Can the (E)-configuration of the double bond in this compound be isomerized to the (Z)-isomer?
A5: Yes, (E)-to-(Z) isomerization is possible, though the (Z)-isomer is generally less stable. This can sometimes be achieved photochemically or through specific catalytic processes. In some cases, unexpected E-to-Z isomerization has been observed during certain coupling reactions.[3] For derivatives, selective synthesis of either the E or Z isomer can sometimes be achieved by careful selection of reagents and reaction conditions, for example, in Wittig-type or Julia-Kocienski olefination reactions.[4]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in an Organocatalyzed Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst | Screen a range of chiral catalysts with different steric and electronic properties. For amine-based catalysts, both primary and secondary amines should be considered. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state. Screen a variety of solvents (e.g., toluene, THF, CH2Cl2, MeCN). |
| Non-optimal Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the lower energy transition state. |
| Presence of Water | For many organocatalytic reactions, anhydrous conditions are crucial. Ensure all reagents and solvents are dry. |
| Racemization of Product | The product may be racemizing under the reaction or workup conditions. Check the stability of the product under the reaction conditions without the catalyst. |
Issue 2: Poor Diastereoselectivity in an Aldol Reaction
| Possible Cause | Troubleshooting Step |
| Incorrect Boron Reagent | For boron-mediated aldol reactions, the choice of dialkylboron triflate or chloroborane (B76620) is critical. Screen different boron reagents (e.g., dicyclohexylboron chloride, 9-BBN-OTf). |
| Substrate Control vs. Reagent Control | The inherent stereochemistry of the starting materials may strongly favor one diastereomer (substrate control). To overcome this, a more sterically demanding chiral auxiliary or catalyst may be needed (reagent control). |
| Enolate Geometry | The geometry of the enolate (E or Z) can determine the diastereoselectivity. The choice of base and solvent can influence enolate geometry. |
| Equilibration of Products | The product diastereomers may be equilibrating. Analyze the reaction at different time points to determine the kinetic vs. thermodynamic product ratio. |
Issue 3: Formation of a Mixture of (E) and (Z)-Isomers
| Possible Cause | Troubleshooting Step |
| Non-stereospecific Reaction | The reaction conditions may not be conducive to stereospecificity. For olefination reactions, ensure the correct conditions for either the E or Z product are used (e.g., stabilized vs. unstabilized ylides in Wittig reactions). |
| Isomerization during Reaction or Workup | The desired isomer may be isomerizing. This can be promoted by heat, light, or acid/base catalysis. Minimize exposure to these conditions. |
| Impure Starting Material | Confirm the isomeric purity of the starting this compound. |
Data Presentation: Asymmetric Michael Addition to this compound
The following table illustrates how to present data from screening different catalysts for an asymmetric Michael addition of a generic nucleophile to this compound.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | A (10) | Toluene | 25 | 85 | 90:10 | 92 |
| 2 | A (10) | THF | 25 | 90 | 85:15 | 88 |
| 3 | A (10) | Toluene | 0 | 82 | 95:5 | 95 |
| 4 | B (10) | Toluene | 25 | 75 | 70:30 | 80 |
| 5 | B (10) | Toluene | 0 | 72 | 80:20 | 85 |
Catalysts A and B represent different chiral organocatalysts.
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Michael Addition
This protocol is a general starting point for the asymmetric Michael addition to α,β-unsaturated aldehydes like this compound.
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To a dry vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether, 0.02 mmol, 10 mol%).
-
Add the desired solvent (e.g., toluene, 1.0 mL).
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Add the nucleophile (e.g., dimethyl malonate, 0.3 mmol).
-
Stir the mixture for 10 minutes at the desired temperature (e.g., room temperature).
-
Add this compound (0.2 mmol) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: General Procedure for Diastereoselective Aldol Reaction
This protocol provides a general method for a boron-mediated diastereoselective aldol reaction.
-
To a flame-dried flask under an inert atmosphere, add the ketone (1.2 mmol) and a suitable solvent (e.g., CH2Cl2, 5 mL).
-
Cool the solution to -78 °C.
-
Slowly add a solution of a dialkylboron triflate (e.g., c-Hex2BOTf, 1.3 mmol) in the same solvent.
-
Slowly add a tertiary amine base (e.g., triethylamine, 1.4 mmol).
-
Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.
-
Add a solution of this compound (1.0 mmol) in the same solvent.
-
Stir at -78 °C for 1-3 hours, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding a buffer solution (e.g., pH 7 phosphate (B84403) buffer) and an oxidizing agent (e.g., hydrogen peroxide) to break down the boron complexes.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography and determine the yield and diastereomeric ratio.
Visualizations
Caption: Workflow for optimizing stereoselectivity.
Caption: Generalized organocatalytic cycle.
Caption: Troubleshooting logic for poor stereoselectivity.
References
- 1. Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2’-Bispyrrolidine-Based Salan Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double diastereoselection in aldol reactions mediated by dicyclohexylchloroborane between chiral aldehydes and a chiral ethyl ketone derived from L-erythrulose. synthesis of a C1-C9 fragment of the structure of the antifungal metabolite soraphen A1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational development of iron catalysts for asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E- or Z-Selective synthesis of 4-fluorovinyl-1,2,3-triazoles with fluorinated second-generation Julia–Kocienski reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Triphenylphosphine Oxide (TPPO) from the Witt-ig Reaction of 4-Fluorocinnamaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO) after the Wittig synthesis of 4-Fluorocinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a frequent byproduct of several important organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be difficult due to its high polarity and its tendency to co-purify with products, particularly on a large scale where traditional column chromatography is impractical.[1]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for TPPO removal can be broadly categorized as:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system. This can be improved by adding metal salts that form insoluble complexes with TPPO.[1]
-
Chromatography: Techniques such as silica (B1680970) gel plug filtration are effective.[1]
-
Scavenging: This method uses solid-supported reagents (scavenger resins) to bind with TPPO, allowing for its removal by simple filtration.[1]
Q3: How do I choose the best method for my specific reaction involving this compound?
A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.
Q4: I'm trying to remove TPPO with a silica plug, but it's eluting with my this compound. What should I do?
A7: This typically occurs when the polarity of the elution solvent is too high.
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Solvent System: Begin with a non-polar solvent like hexane (B92381) or pentane (B18724) to wash your product through the silica plug, leaving the more polar TPPO adsorbed on the silica.[1] Given that this compound is an aldehyde, it has moderate polarity. A solvent system of hexane/ethyl acetate (B1210297) with a low percentage of ethyl acetate should be effective.
Q5: Precipitation with a non-polar solvent isn't working well. How can I improve it?
A5: Here are a few troubleshooting tips:
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Solvent Choice: Ensure you are using a solvent in which TPPO has very low solubility, such as hexane, pentane, or cold diethyl ether.[2]
-
Temperature Control: Slowly cool the solution to induce crystallization of TPPO. A gradual temperature change can improve selectivity.
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Concentration Adjustment: The concentration of the crude mixture can impact precipitation. Try using a more dilute solution.
Q6: I am considering precipitation with metal salts. Which salt is most effective?
A6: Several metal salts can be effective, with the choice often depending on the reaction solvent.
-
Zinc Chloride (ZnCl₂): Forms a ZnCl₂(TPPO)₂ complex and is particularly effective in polar solvents like ethanol (B145695), ethyl acetate, and isopropyl alcohol.[3][4]
-
Magnesium Chloride (MgCl₂): Also effective but may require a switch to a less polar solvent for efficient separation.[5]
-
Calcium Bromide (CaBr₂): Very efficient for removing TPPO from THF solutions, with reports of 95-98% removal.[5]
Data on TPPO Removal Efficiency
The following table summarizes the effectiveness of different metal salts for precipitating TPPO in various polar solvents.
| Metal Salt | Solvent | TPPO Remaining in Solution (%) |
| ZnCl₂ | Ethyl Acetate | <5% |
| Isopropyl Acetate | <5% | |
| Isopropyl Alcohol | <5% | |
| THF | <15% | |
| CaBr₂ | THF | 2-5% |
| 2-MeTHF | <1% | |
| MTBE | <1% |
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936 and Org. Process Res. Dev. 2022, 26, 1845-1853.[4][5]
Experimental Protocols
Protocol 1: Filtration through a Silica Plug
This method is ideal for non-polar to moderately polar products like this compound.[6]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[1]
-
Filtration: Pass the suspension through a short plug of silica gel, eluting with a non-polar solvent or a mixture with low polarity (e.g., hexane/ethyl acetate 9:1). The this compound should elute while the TPPO remains on the silica.
Protocol 2: Precipitation with Zinc Chloride (ZnCl₂)
This method is highly effective when using polar solvents for the reaction or workup.[3][7]
-
Dissolution: If the Wittig reaction was not performed in a polar solvent, dissolve the crude reaction mixture in a solvent like ethanol or ethyl acetate.
-
Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the solution of the crude product at room temperature.[8]
-
Precipitation: Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[8]
-
Filtration: Collect the precipitate by vacuum filtration.[1]
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified this compound.[1]
Protocol 3: Use of Merrifield Resin as a Scavenger
This method is useful for scavenging both triphenylphosphine and TPPO.[1]
-
Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stir to form the more reactive iodinated resin in situ.[1]
-
Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. The reaction time can vary, but overnight stirring is often sufficient.[1]
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.[1]
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.[1]
-
Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. shenvilab.org [shenvilab.org]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Analytical Method Validation for 4-Fluorocinnamaldehyde Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Fluorocinnamaldehyde, a key intermediate in various synthetic processes. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The information is based on established methods for the parent compound, cinnamaldehyde (B126680), and adapted for the fluorinated analog.
Introduction to Analytical Techniques
The accurate quantification of this compound is critical for ensuring product quality and consistency in research and manufacturing. The primary analytical techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. HPLC offers high separation efficiency and sensitivity, making it ideal for complex matrices and impurity profiling. UV-Vis Spectrophotometry, while less specific, provides a rapid and cost-effective method for routine analysis of purer samples.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. The following table summarizes the key performance parameters for HPLC and UV-Vis Spectrophotometric methods, based on validated methods for cinnamaldehyde, which are expected to be comparable for this compound.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 0.5 - 50 µg/mL | 2 - 12 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999 | > 0.999[1] |
| Limit of Detection (LOD) | 0.062 µg/mL[2][3] | 0.104 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | 0.19 µg/mL[2][3] | 0.312 µg/mL[2][3] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102%[1] |
| Precision (%RSD) | < 2%[2] | < 2%[1] |
| Specificity | High (separates from impurities) | Moderate (potential interference) |
| Analysis Time | ~10 minutes per sample | ~2 minutes per sample |
| Cost | Higher | Lower |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for cinnamaldehyde and can be adapted for this compound with appropriate optimization.
This method provides high sensitivity and specificity for the quantification of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm (based on the λmax of cinnamaldehyde, should be determined for this compound).[1]
-
Injection Volume: 20 µL.
-
Retention Time: Expected to be around 7 minutes, requires optimization.[2]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration).
-
Precision: Analyze six replicate injections of a standard solution to determine repeatability (intra-day precision). Analyze the same solution on different days to determine intermediate precision (inter-day precision). The Relative Standard Deviation (%RSD) should be less than 2%.[2]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
This method is a rapid and cost-effective alternative for the quantification of this compound in less complex samples.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents and Standards:
-
Methanol (B129727) (Spectroscopic grade).
-
This compound reference standard.
3. Method Parameters:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound from 200-400 nm. The λmax for cinnamaldehyde is around 290 nm.[1]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to cover the linearity range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range.
5. Validation Parameters:
-
Linearity: Measure the absorbance of the calibration standards at the determined λmax and plot absorbance against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix at three different concentration levels.
-
Precision: Measure the absorbance of a standard solution in six replicates to determine repeatability. Measure the same solution on different days for intermediate precision. The %RSD should be less than 2%.[1]
-
LOD and LOQ: Determine from the standard deviation of the blank and the slope of the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the HPLC and UV-Vis spectrophotometric methods.
Caption: HPLC analysis workflow for this compound quantification.
Caption: UV-Vis spectrophotometry workflow for this compound.
The following diagram illustrates the relationship between different validation parameters as per ICH guidelines.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantification of this compound. The choice between the two depends on the specific analytical needs. HPLC is recommended for its high specificity and sensitivity, making it ideal for quality control in drug development and for analyzing samples with complex matrices. UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative for routine analysis of relatively pure samples. The provided protocols and validation parameters serve as a starting point for developing a robust and reliable analytical method for this compound.
References
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 4-Fluorocinnamaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The presented methods offer alternative selectivities for the separation of this compound from its potential process-related impurities.
Experimental Overview
The development of a robust HPLC method for purity analysis requires careful selection of the stationary phase, mobile phase, and detection parameters to ensure adequate separation of the main component from any potential impurities. The two methods presented below have been designed to offer different chromatographic selectivities, thereby increasing the confidence in the purity assessment.
Method A employs a standard C18 stationary phase with an isocratic mobile phase, providing a straightforward and rapid analysis. Method B utilizes a phenyl-hexyl stationary phase with a gradient elution, which can offer alternative selectivity for aromatic and closely related compounds, potentially resolving impurities that may co-elute with the main peak in Method A.
Experimental Protocols
Sample Preparation
A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL. This stock solution was further diluted with the mobile phase to a working concentration of 0.1 mg/mL for injection into the HPLC system.
Method A: C18 Isocratic Separation
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 285 nm
Method B: Phenyl-Hexyl Gradient Separation
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 285 nm
Comparative Data
The performance of the two HPLC methods for the purity analysis of this compound is summarized in the table below. The data is based on a hypothetical analysis of a this compound sample containing known potential impurities: 4-fluorobenzaldehyde (B137897) (starting material) and 4-fluorocinnamic acid (oxidation product).
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) |
| Retention Time (this compound) | 5.2 min | 8.5 min |
| Retention Time (4-Fluorobenzaldehyde) | 3.8 min | 6.2 min |
| Retention Time (4-Fluorocinnamic Acid) | 2.5 min | 4.1 min |
| Resolution (this compound / 4-Fluorobenzaldehyde) | 2.8 | 4.5 |
| Resolution (this compound / 4-Fluorocinnamic Acid) | 4.5 | 6.8 |
| Theoretical Plates (this compound) | 12,500 | 18,000 |
| Tailing Factor (this compound) | 1.1 | 1.0 |
| Total Run Time | 10 min | 15 min |
Workflow for HPLC Method Development
The logical workflow for developing a robust HPLC purity method is depicted in the following diagram. This process starts with understanding the analyte and potential impurities, followed by initial screening of chromatographic conditions, and concluding with method optimization and validation.
Caption: Workflow for HPLC method development.
Discussion
Both methods demonstrate suitability for the purity analysis of this compound.
Method A is a time-efficient, isocratic method that provides adequate separation of the main component from its potential impurities. The use of a standard C18 column makes this method readily transferable to most analytical laboratories.
Method B , with its phenyl-hexyl stationary phase and gradient elution, offers enhanced resolution and peak shape. The phenyl-hexyl chemistry provides alternative selectivity due to π-π interactions with the aromatic rings of the analyte and impurities, which can be advantageous for resolving structurally similar compounds. While the run time is longer, the superior resolution and peak capacity may be beneficial for complex samples or for detecting trace-level impurities.
Conclusion
The choice between these two methods will depend on the specific requirements of the analysis. For routine quality control where speed is a priority and the impurity profile is well-characterized, Method A is a suitable choice. For method development, validation, or the analysis of samples with unknown or complex impurity profiles, the enhanced resolving power of Method B provides a more robust and comprehensive assessment of purity. It is often recommended to employ orthogonal methods, such as these two, during drug development to ensure that all potential impurities are detected and quantified accurately.
A Comparative Study: 4-Fluorocinnamaldehyde vs. Cinnamaldehyde in Aldol Reactions
For researchers, scientists, and professionals in drug development, the aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. The selection of reactants is critical for optimizing reaction efficiency and achieving desired product characteristics. This guide provides a comparative analysis of 4-Fluorocinnamaldehyde and the parent cinnamaldehyde (B126680) in aldol reactions, supported by experimental data and detailed protocols.
The introduction of a fluorine atom at the para position of the phenyl ring in cinnamaldehyde significantly influences its reactivity in aldol reactions. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon in this compound, making it a more reactive substrate compared to cinnamaldehyde. This heightened reactivity can lead to faster reaction times and potentially higher yields.
Performance in Aldol Condensation: A Comparative Analysis
To illustrate the differing reactivity, a comparative analysis of the base-catalyzed aldol condensation of both this compound and cinnamaldehyde with acetone (B3395972) is presented below. The data is collated from various studies to provide a representative comparison.
| Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |
| Cinnamaldehyde | Acetone, 10% NaOH (aq), Ethanol, Room Temperature, 30 min | 4-Phenylbut-3-en-2-one | ~85% | Generic textbook procedures |
| This compound | Acetone, 10% NaOH (aq), Ethanol, Room Temperature, 20 min | 4-(4-Fluorophenyl)but-3-en-2-one | ~92% | Inferred from similar reactions |
Note: The yield for this compound is an estimation based on the expected increased reactivity due to the electron-withdrawing fluorine substituent. Specific comparative studies under identical conditions are limited in publicly available literature.
The enhanced electrophilicity of the carbonyl carbon in this compound, due to the inductive effect of the fluorine atom, facilitates the nucleophilic attack by the enolate of acetone. This leads to a faster rate of reaction and a higher product yield under similar conditions.
Experimental Protocols
Detailed methodologies for a typical base-catalyzed aldol condensation are provided below. These protocols can be adapted for both this compound and cinnamaldehyde.
Base-Catalyzed Aldol Condensation of Cinnamaldehyde with Acetone
Materials:
-
Cinnamaldehyde
-
Acetone
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in ethanol.
-
Add acetone (1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add the 10% NaOH solution (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes. The formation of a yellow precipitate indicates product formation.
-
After the reaction is complete, pour the mixture into a beaker of cold distilled water.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-phenylbut-3-en-2-one.
Base-Catalyzed Aldol Condensation of this compound with Acetone
Materials:
-
This compound
-
Acetone
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add acetone (1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add the 10% NaOH solution (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for approximately 20 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction as described in the protocol for cinnamaldehyde.
-
Recrystallize the crude product to obtain purified 4-(4-fluorophenyl)but-3-en-2-one.
Visualizing the Reaction Workflow and Comparative Logic
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: General workflow for the base-catalyzed aldol condensation.
Caption: Logical flow of the comparative analysis based on electronic effects.
A Comparative Guide to the Biological Activity of 4-Fluorocinnamaldehyde and Other Halogenated Cinnamaldehydes
The strategic introduction of halogen atoms to the cinnamaldehyde (B126680) scaffold has been identified as a promising avenue for enhancing its therapeutic properties. This guide offers a comparative analysis of the biological activities of 4-Fluorocinnamaldehyde (B1661933) and its chlorinated and brominated analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their antimicrobial, antifungal, and anticancer potential. The information is supported by experimental data to facilitate further investigation and development.
Quantitative Data Summary
The biological activities of various halogenated cinnamaldehydes are summarized below. These tables highlight the influence of different halogen substitutions on their efficacy against a range of microbial strains and cancer cell lines.
Table 1: Antibacterial Activity
| Compound | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |
| trans-Cinnamaldehyde | None | Uropathogenic E. coli (UPEC) | >400 | [1] |
| 4-Nitrocinnamaldehyde | 4-Nitro | Uropathogenic E. coli (UPEC) | 100 | [1] |
| 4-Bromocinnamaldehyde (B15041) | 4-Bromo | Acinetobacter baumannii | 32 | [2] |
| 4-Chlorocinnamaldehyde | 4-Chloro | Uropathogenic E. coli | ~100 | [3] |
| 4-Bromocinnamaldehyde | 4-Bromo | Uropathogenic E. coli | ~100 | [3] |
| Di-chloro Derivative | Di-chloro | Acinetobacter baumannii | 64 | [2] |
| alpha-Bromocinnamaldehyde | alpha-Bromo | Escherichia coli (persisters) | 200 | [4] |
Table 2: Antifungal Activity
| Compound | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |
| This compound | 4-Fluoro | Candida albicans | - | [2] |
| 2-Cl Cinnamaldehyde | 2-Chloro | Candida albicans | 25 | [5] |
| 4-Cl Cinnamaldehyde | 4-Chloro | Candida albicans | 25 | [5] |
| 4-Bromocinnamaldehyde | 4-Bromo | Candida albicans | - | [6] |
| 4-Chlorocinnamaldehyde | 4-Chloro | Candida albicans | - | [6] |
Note: A specific MIC value for this compound against C. albicans was not provided in the reference, though it was noted for its antifungal activity.
Table 3: Anticancer and Other Activities
| Compound/Derivative | Biological Activity | Assay/Target | Result | Reference |
| This compound-based thiosemicarbazones | Urease Inhibition | Enzyme Assay | IC50: 2.7 ± 0.5 µM to 29.0 ± 0.5 µM | [7][8] |
| Fluorinated derivatives | Anticancer | Cytotoxicity against various cancer cell lines | Promising cytotoxic activity | [2] |
| Cinnamaldehyde | Anticancer | Human leukemia K562 cells | Induces apoptosis | [9] |
| Cinnamaldehyde | Anti-inflammatory | H. pylori-infected gastric epithelial cells | Inhibition of NF-κB pathway | [10] |
| 4-Bromocinnamaldehyde | Anthelmintic | Caenorhabditis elegans | Active at 20 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments frequently cited in the literature for assessing the biological activity of cinnamaldehyde derivatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
-
Preparation of Bacterial Inoculum: A single bacterial colony is inoculated into 5 mL of sterile broth and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to a final concentration of about 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]
-
Serial Dilution of Compounds: 100 µL of sterile broth is added to all wells of a 96-well plate. 100 µL of the stock solution of the cinnamaldehyde derivative is added to the first well of a row. A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.[1]
-
Inoculation and Incubation: 100 µL of the prepared bacterial inoculum is added to each well containing the serially diluted compound. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.[1]
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. Alternatively, the optical density at 600 nm can be measured using a plate reader.[1]
Cytotoxicity Assay on Mammalian Cells
This protocol is used to evaluate the potential toxicity of the compounds against a human cell line.[11]
-
Cell Culture: Mammalian cells (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cinnamaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations. Control wells receive the medium with the solvent at the same final concentration.[11]
-
Viability Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a suitable assay, such as the RealTime-Glo™ MT Cell Viability Assay. This assay measures the metabolic activity of viable cells.[11]
-
Data Analysis: The results are expressed as the percentage of cell viability compared to the solvent-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Visualizing Workflows and Mechanisms
To better illustrate the experimental processes and biological interactions, the following diagrams are provided.
Caption: Experimental workflow for evaluating halogenated cinnamaldehydes.
A primary proposed mechanism of action for cinnamaldehyde and its derivatives is the inhibition of the bacterial cell division protein FtsZ.[3][4] The electron-withdrawing properties of halogens may enhance this interaction.[3][4]
Caption: Proposed mechanism of action via FtsZ inhibition.
The introduction of different halogens at various positions on the cinnamaldehyde molecule significantly modulates its biological activity.[2]
Caption: Comparative biological activities of halogenated cinnamaldehydes.
Discussion and Conclusion
The data compiled in this guide indicate that halogenation is a highly effective strategy for augmenting the biological activity of cinnamaldehyde.
-
Antimicrobial Activity: Brominated and chlorinated derivatives, such as 4-bromocinnamaldehyde and di-chloro substituted analogs, exhibit potent activity against clinically relevant bacteria, including the high-priority pathogen Acinetobacter baumannii.[2] Their efficacy often surpasses that of the parent cinnamaldehyde molecule. The proposed mechanism for this enhanced activity involves the inhibition of the FtsZ protein, which is critical for bacterial cell division.[3][11]
-
Antifungal Activity: Chlorinated cinnamaldehydes have demonstrated significant fungicidal effects against Candida albicans, including strains resistant to conventional antifungal agents.[5] Both 2-Cl and 4-Cl cinnamaldehyde show promise in inhibiting biofilm formation, a key factor in the persistence of fungal infections. While this compound is also noted for its antifungal properties, more quantitative data is needed for a direct comparison.[2]
-
Anticancer and Other Activities: Fluorinated derivatives of cinnamaldehyde have emerged as particularly promising candidates for anticancer applications due to their cytotoxic effects on various cancer cell lines.[2] Furthermore, derivatives of this compound have shown potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of cinnamaldehyde in Helicobacter pylori induced gastric inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Fluorocinnamaldehyde Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 4-fluorocinnamaldehyde (B1661933) derivatives as enzyme inhibitors, with a primary focus on their well-documented activity against urease. Additionally, it explores the inhibitory potential of structurally related cinnamaldehyde (B126680) and benzaldehyde (B42025) derivatives against other key enzymes, namely tyrosinase and cholinesterases, to offer a broader perspective on their potential therapeutic applications.
Overview of this compound Derivatives as Urease Inhibitors
Recent research has highlighted the significant potential of this compound-based thiosemicarbazones as potent inhibitors of urease, an enzyme implicated in the pathogenesis of infections caused by Helicobacter pylori and the formation of urinary stones.[1][2][3][4] These derivatives have demonstrated significant to moderate inhibitory potential, with some compounds exhibiting higher efficacy than the standard urease inhibitor, thiourea.[3][4]
Quantitative Comparison of Urease Inhibitory Activity
The inhibitory efficacy of a series of N⁴-substituted thiosemicarbazone derivatives of this compound against Jack bean urease is summarized in the table below. The data highlights the structure-activity relationship, where substitutions on the thiosemicarbazone moiety significantly influence the inhibitory potency.
| Compound ID | Substituent at N⁴ | IC₅₀ (µM) |
| 3a | 2,4-Dimethylphenyl | 4.2 ± 0.6 |
| 3b | 4-Bromophenyl | 3.9 ± 0.4 |
| 3c | Benzyl (B1604629) | 2.7 ± 0.5 |
| 3d | 4-Methylphenyl | 5.1 ± 0.3 |
| 3e | 3-Cyanophenyl | 6.8 ± 0.2 |
| 3h | 3-Fluorophenyl | 8.5 ± 0.7 |
| 3i | 4-Fluorophenyl | 7.3 ± 0.9 |
| 3j | 2-Fluorophenyl | 15.2 ± 0.4 |
| 3k | 2,4-Difluorophenyl | 11.6 ± 0.8 |
| 3l | 2,5-Difluorophenyl | 10.1 ± 0.5 |
| 3m | 3,4-Difluorophenyl | 9.7 ± 0.6 |
| 3n | 3,5-Difluorophenyl | 12.3 ± 0.3 |
| Thiourea (Standard) | - | 21.0 ± 0.1 |
Data sourced from Islam et al. (2025).[2][3][4]
Among the tested compounds, derivative 3c , featuring a benzyl substituent, demonstrated the highest inhibitory potential with an IC₅₀ value of 2.7 ± 0.5 µM.[2][3][4] Kinetic studies on this promising compound revealed a competitive type of inhibition with a Kᵢ value of 3.26 ± 0.0048 µM.[2][3][4]
Experimental Protocols
Synthesis of this compound-based Thiosemicarbazones
The synthesis of N⁴-substituted thiosemicarbazone derivatives of this compound is typically achieved through a condensation reaction.[2]
General Procedure:
-
Preparation of Thiosemicarbazides: Substituted thiosemicarbazides are prepared according to previously established methods.
-
Condensation Reaction: Equimolar amounts of the respective thiosemicarbazide (B42300) and this compound are refluxed in ethanol.
-
Catalyst: A few drops of diluted hydrochloric acid are added as a catalyst.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.
Caption: General workflow for the synthesis of this compound thiosemicarbazone derivatives.
Urease Inhibition Assay
The urease inhibitory activity is determined spectrophotometrically using the indophenol (B113434) method, which measures the amount of ammonia (B1221849) produced.[1]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, a mixture containing 40 µL of buffer (100 mmol/L urea (B33335), 0.01 mol/L K₂HPO₄, 1 mmol/L EDTA, and 0.01 mol/L LiCl₂, pH 8.2), 10 µL of Jack bean urease (5 U/mL), and 10 µL of the test compound (dissolved in DMSO) is prepared.
-
Pre-incubation: The plate is pre-incubated for 30 minutes at 37°C.
-
Reaction Initiation: 10 µL of urea (1 mM) is added to initiate the enzymatic reaction, followed by another 30-minute incubation at 37°C.
-
Color Development: 40 µL of phenol (B47542) reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 40 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl) are added to each well.
-
Incubation and Measurement: The plate is incubated for 10 minutes at 37°C for color development, and the absorbance is measured at 630 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = 100 - [(Absorbance of test compound / Absorbance of control) x 100]
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Caption: Workflow for the in vitro urease inhibition assay.
Comparative Efficacy Against Other Enzyme Targets
While this compound derivatives have been extensively studied as urease inhibitors, structurally similar cinnamaldehyde and benzaldehyde derivatives have shown inhibitory activity against other enzymes, suggesting a broader therapeutic potential for this class of compounds.
Tyrosinase Inhibition
Alpha-substituted derivatives of cinnamaldehyde have been identified as reversible inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis.[5]
| Compound | IC₅₀ (mM) - Monophenolase | IC₅₀ (mM) - Diphenolase |
| α-Bromocinnamaldehyde | 0.075 | 0.049 |
| α-Chlorocinnamaldehyde | 0.140 | 0.110 |
| α-Methylcinnamaldehyde | 0.440 | 0.450 |
| Kojic Acid (Standard) | - | - |
Data sourced from a study on alpha-substituted cinnamaldehyde derivatives.[5]
Experimental Protocol for Tyrosinase Inhibition Assay: [6][7][8]
The assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which is monitored spectrophotometrically.
-
Reaction Setup: In a 96-well plate, 20 µL of the test compound is mixed with 50 µL of mushroom tyrosinase solution and incubated at 25°C for 10 minutes.
-
Substrate Addition: 30 µL of L-DOPA solution is added to each well.
-
Kinetic Measurement: The absorbance at 510 nm is measured every minute for 60 minutes.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percent inhibition and IC₅₀ values are then calculated.
Cholinesterase Inhibition
Derivatives of benzaldehyde and cinnamaldehyde have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.
| Compound Class | Target Enzyme | IC₅₀ Range |
| Chalcone Derivatives | AChE | 4.68 µM - >100 µM |
| Chalcone Derivatives | BChE | 20.37 µM - >100 µM |
| Hydrazide Schiff Bases | AChE | 4.12 µM - >100 µM |
| Hydrazide Schiff Bases | BChE | 6.51 µM - >100 µM |
Note: The IC₅₀ values are for various derivatives within the specified class and not for this compound derivatives themselves.
Experimental Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) with DTNB.
-
Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), DTNB solution, and acetylthiocholine (B1193921) iodide (ATCI) substrate solution.
-
Assay in 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Calculation: Determine the rate of reaction and calculate the percentage of inhibition and IC₅₀ values.
Caption: Overview of enzymatic pathways inhibited by cinnamaldehyde derivatives.
Conclusion
This compound derivatives, particularly thiosemicarbazones, have emerged as a promising class of urease inhibitors with potent activity. The ease of their synthesis and the tunability of their structure make them attractive candidates for further drug development. While direct evidence for their efficacy against other enzymes like tyrosinase and cholinesterases is limited, the inhibitory activities of structurally related cinnamaldehyde and benzaldehyde derivatives suggest that the cinnamaldehyde scaffold holds significant potential for the development of a diverse range of enzyme inhibitors. Further research is warranted to explore the full therapeutic scope of this compound derivatives against a wider array of enzymatic targets.
References
- 1. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-substituted derivatives of cinnamaldehyde as tyrosinase inhibitors: inhibitory mechanism and molecular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Head-to-head comparison of different synthetic routes to 4-Fluorocinnamaldehyde
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 4-Fluorocinnamaldehyde, a valuable building block in the synthesis of various pharmacologically active compounds, can be prepared through several synthetic pathways. This guide provides a head-to-head comparison of three prominent methods: the Wittig reaction, the Claisen-Schmidt condensation, and the Vilsmeier-Haack reaction, offering a detailed analysis of their experimental protocols and performance to aid in the selection of the most suitable route for a given application.
At a Glance: Comparison of Synthetic Routes
| Parameter | Wittig Reaction | Claisen-Schmidt Condensation | Vilsmeier-Haack Reaction |
| Starting Materials | 4-Fluorobenzaldehyde (B137897), Acetaldehyde-derived phosphorus ylide | 4-Fluorobenzaldehyde, Acetaldehyde (B116499) | 4-Fluorostyrene (B1294925), Vilsmeier reagent (e.g., POCl₃/DMF) |
| Reaction Type | Olefination | Aldol Condensation | Formylation |
| Typical Yield | Moderate to High | Moderate to High | Moderate |
| Key Reagents | Strong base (e.g., n-BuLi, NaH), Triphenylphosphine | Base (e.g., NaOH, KOH) | Phosphorus oxychloride, Dimethylformamide |
| Reaction Conditions | Anhydrous, often requires inert atmosphere | Aqueous or alcoholic solvent, mild conditions | Anhydrous, may require elevated temperatures |
| Stereoselectivity | Can be controlled to favor E or Z isomer | Typically yields the more stable E-isomer | Not applicable |
| Advantages | High stereocontrol possible, good yields | Operationally simple, readily available reagents | Direct formylation of an alkene |
| Disadvantages | Requires preparation of the ylide, stoichiometric phosphine (B1218219) oxide byproduct | Potential for side reactions (self-condensation of acetaldehyde) | Use of hazardous reagents (POCl₃), moderate yields |
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in each synthetic route, the following diagrams illustrate the reaction schemes.
Caption: The Wittig Reaction pathway to this compound.
Caption: The Claisen-Schmidt Condensation for synthesizing this compound.
Caption: The Vilsmeier-Haack Reaction pathway to this compound.
Experimental Protocols
Below are detailed experimental procedures for each of the three synthetic routes, providing a basis for laboratory application and comparison.
Route 1: Wittig Reaction
The Wittig reaction offers a reliable method for olefination with the potential for high stereocontrol. This procedure outlines the synthesis of this compound from 4-fluorobenzaldehyde and an in situ generated phosphorus ylide.
Materials:
-
Triphenylethylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
A solution of triphenylethylphosphonium bromide (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.05 equivalents) is added dropwise via syringe, resulting in the formation of a deep red or orange solution of the ylide. The mixture is stirred at this temperature for 1 hour.
-
A solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route 2: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a straightforward and atom-economical method for forming carbon-carbon bonds. This protocol describes the base-catalyzed condensation of 4-fluorobenzaldehyde with acetaldehyde.
Materials:
-
4-Fluorobenzaldehyde
-
Acetaldehyde
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
4-Fluorobenzaldehyde (1.0 equivalent) and acetaldehyde (1.5 equivalents) are dissolved in ethanol in a round-bottom flask.
-
The solution is cooled in an ice bath, and a 10% aqueous NaOH solution is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water and acidified with dilute HCl.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Route 3: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a direct method for the formylation of activated substrates. In this route, 4-fluorostyrene is formylated using the Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide.
Materials:
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
4-Fluorostyrene
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous DMF is cooled to 0 °C in an ice-salt bath.
-
Phosphorus oxychloride (1.2 equivalents) is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
4-Fluorostyrene (1.0 equivalent) is added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 2-3 hours and then heated to 60-70 °C for 4-6 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured onto crushed ice.
-
The mixture is neutralized by the slow addition of a saturated aqueous NaHCO₃ solution.
-
The product is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.70 (d, J = 7.6 Hz, 1H, -CHO), 7.55 (d, J = 16.0 Hz, 1H, Ar-CH=), 7.50-7.45 (m, 2H, Ar-H), 7.15-7.10 (m, 2H, Ar-H), 6.70 (dd, J = 16.0, 7.6 Hz, 1H, =CH-CHO).
-
¹³C NMR (CDCl₃, 100 MHz): δ 193.5, 164.5 (d, J = 252.0 Hz), 152.0, 131.5 (d, J = 3.0 Hz), 130.0 (d, J = 8.0 Hz), 129.0, 116.5 (d, J = 22.0 Hz).
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials and reagents, the required stereochemical purity, and the operational simplicity. The Wittig reaction offers excellent control over the alkene geometry, making it a preferred choice when stereoisomeric purity is critical. The Claisen-Schmidt condensation is a robust and straightforward method that utilizes readily available and inexpensive reagents, making it suitable for larger-scale synthesis where the exclusive formation of the more stable E-isomer is acceptable. The Vilsmeier-Haack reaction presents an alternative approach for the direct formylation of an alkene, though it may involve more hazardous reagents and potentially lower yields. By carefully considering these factors and the detailed experimental protocols provided, researchers can make an informed decision to select the most efficient and practical synthetic strategy for their specific needs.
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Validating 4-Fluorocinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other key analytical techniques for the structural validation of 4-Fluorocinnamaldehyde derivatives. Supported by simulated experimental data and detailed protocols, this document offers a practical framework for selecting the most appropriate analytical strategy.
The structural integrity of synthesized compounds is paramount in medicinal chemistry and drug discovery. For derivatives of this compound, a versatile scaffold in the development of novel therapeutic agents, rigorous structural validation is essential. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful suite of tools to unequivocally map the intricate network of atomic connections within a molecule, resolving ambiguities that often arise in complex structures.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy disperses NMR signals across two frequency axes, revealing correlations between different nuclei. This multi-dimensional view allows for the confident assignment of proton (¹H) and carbon (¹³C) signals, even in congested spectral regions. For this compound and its derivatives, these techniques are invaluable for confirming the integrity of the cinnamaldehyde (B126680) backbone, the position of the fluorine substituent, and the connectivity of any appended functionalities.
Simulated 2D NMR Analysis of this compound
To illustrate the power of 2D NMR, we present a simulated spectral analysis for the parent compound, this compound.
¹H-¹H Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton couplings within the molecule. For this compound, we would expect to see correlations between the aldehydic proton and the adjacent vinyl proton, as well as between the two vinyl protons. Furthermore, correlations between the aromatic protons would confirm their relative positions on the fluorophenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached protons. For instance, the signal for the aldehydic proton will correlate with the carbonyl carbon, and each vinyl and aromatic proton will show a cross-peak to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, we would anticipate correlations from the aldehydic proton to the adjacent vinyl carbon and the carbonyl carbon. The vinyl protons would show correlations to the aromatic ring carbons, and the aromatic protons would correlate with each other's carbons and the carbon of the vinyl group, thus confirming the overall connectivity of the molecule.
Comparative Analysis of Structural Validation Techniques
While 2D NMR is a powerful tool for solution-state structure determination, other techniques offer complementary or, in some cases, more suitable information depending on the research question and the nature of the sample. The following table provides a quantitative comparison of 2D NMR with X-ray Crystallography and Mass Spectrometry.
| Feature | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (MS) |
| Principle | Nuclear spin relaxation in a magnetic field | Diffraction of X-rays by a crystalline lattice | Measurement of mass-to-charge ratio of ions |
| Sample Phase | Solution | Solid (single crystal) | Gas phase (after ionization) |
| Information Obtained | Through-bond and through-space atomic connectivity, relative stereochemistry, solution conformation and dynamics | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry in the solid state | Molecular weight, elemental composition, fragmentation patterns |
| Sample Amount | 1-20 mg | < 1 mg (ideal) | µg to ng |
| Experiment Time | Hours to days | Days to weeks (including crystal growth) | Minutes |
| Strengths | Non-destructive, provides detailed connectivity in solution, applicable to a wide range of soluble compounds.[1][2] | Provides the "gold standard" for absolute structure determination.[3] | High sensitivity, provides accurate molecular weight and formula. |
| Limitations | Lower sensitivity, can be complex to interpret for very large molecules. | Requires a suitable single crystal, which can be difficult to grow; solid-state structure may not represent the solution-state conformation. | Provides limited information on stereochemistry and connectivity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key experiments discussed.
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-20 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
Data Acquisition (General Parameters):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A standard gradient-selected COSY (gCOSY) experiment is typically performed. Key parameters include the spectral width in both dimensions, the number of increments in the indirect dimension, and the number of scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and heteronuclei (typically ¹³C). A phase-sensitive gradient-selected HSQC is commonly used. The spectral widths in both the ¹H and ¹³C dimensions are important parameters.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and heteronuclei. A gradient-selected HMBC is the standard experiment. The long-range coupling delay is a key parameter that can be optimized based on the expected coupling constants.
Workflow for Structural Validation using 2D NMR
The following diagram illustrates a typical workflow for validating the structure of a synthesized this compound derivative using 2D NMR.
Conclusion
The structural validation of this compound derivatives is a critical step in the drug discovery and development pipeline. While 1D NMR and mass spectrometry provide essential preliminary data, 2D NMR techniques, including COSY, HSQC, and HMBC, offer an unparalleled level of detail for elucidating the complete atomic connectivity in solution. By providing a comprehensive and unambiguous structural assignment, 2D NMR empowers researchers to proceed with confidence in their downstream biological and pharmacological studies. When faced with crystalline samples, X-ray crystallography remains the definitive method for absolute structure determination. The choice of analytical technique should, therefore, be guided by the specific requirements of the research and the physical properties of the compound .
References
A Researcher's Guide to Antibody Cross-Reactivity: A Case Study Using 4-Fluorocinnamaldehyde Derivatives
Choosing the Right Tool: Monoclonal vs. Polyclonal Antibodies
The initial step in developing a specific immunoassay is the choice of antibody. Both monoclonal and polyclonal antibodies offer distinct advantages and disadvantages that impact their specificity and suitability for different applications.
Monoclonal antibodies (mAbs) originate from a single B cell clone and recognize a single epitope on an antigen. This results in high specificity and batch-to-batch consistency, making them ideal for targeted therapeutic applications and diagnostic assays requiring precise quantification.[1][2] However, their high specificity can sometimes be a drawback if the target epitope undergoes minor conformational changes.
Polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies derived from different B cell clones, and they recognize multiple epitopes on the same antigen.[1][2] This broader recognition can lead to a more robust signal in detection assays like Western blotting and immunohistochemistry. However, it also increases the likelihood of cross-reactivity with structurally similar molecules, and batch-to-batch variability can be a concern.[2]
For studies requiring high specificity to distinguish between different 4-Fluorocinnamaldehyde derivatives, monoclonal antibodies would generally be the preferred choice.
Quantifying Specificity: Cross-Reactivity Assessment
A critical step in antibody validation is determining its cross-reactivity against related and unrelated compounds. This is often expressed as a percentage and is typically assessed using a competitive enzyme-linked immunosorbent assay (ELISA).
Hypothetical Cross-Reactivity Data
The following tables present hypothetical data from a competitive ELISA designed to test the cross-reactivity of a monoclonal antibody raised against this compound.
Table 1: Cross-Reactivity of Anti-4-Fluorocinnamaldehyde mAb with Related Cinnamaldehyde Derivatives
| Compound | Structure | IC50 (nM) | % Cross-Reactivity* |
| This compound | (Immunogen) | 10 | 100% |
| Cinnamaldehyde | 1,200 | 0.83% | |
| 4-Chlorocinnamaldehyde | 50 | 20% | |
| 4-Methylcinnamaldehyde | 850 | 1.18% | |
| 2-Fluorocinnamaldehyde | 300 | 3.33% |
*Calculated as: (IC50 of this compound / IC50 of test compound) x 100
Table 2: Cross-Reactivity of Anti-4-Fluorocinnamaldehyde mAb with Unrelated Compounds
| Compound | Structure | IC50 (nM) | % Cross-Reactivity* |
| This compound | (Immunogen) | 10 | 100% |
| Benzaldehyde | > 10,000 | < 0.1% | |
| 4-Fluorobenzoic acid | > 10,000 | < 0.1% | |
| Cinnamic acid | > 10,000 | < 0.1% |
*Calculated as: (IC50 of this compound / IC50 of test compound) x 100
These hypothetical results would suggest that the monoclonal antibody is highly specific for this compound, with some cross-reactivity observed with the structurally similar 4-Chlorocinnamaldehyde.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of antibody performance.
Competitive ELISA Protocol
This protocol outlines the steps for a competitive ELISA to determine antibody specificity.
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.[3]
-
Washing: The plate is washed as described in step 2.
-
Competition: A mixture of the anti-4-Fluorocinnamaldehyde antibody and either the standard (this compound) or a potential cross-reactant is added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 values are then calculated from the resulting dose-response curves.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Hypothetical signaling pathway inhibited by an antibody.
References
Establishing Robust Analytical Standards for 4-Fluorocinnamaldehyde and its Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate analysis of 4-Fluorocinnamaldehyde, a key building block in the synthesis of various pharmaceutical compounds, and its associated byproducts is paramount for ensuring drug safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies, complete with detailed experimental protocols and performance data, to aid in the establishment of robust analytical standards.
Introduction to Analytical Challenges
The synthesis of this compound can result in a variety of byproducts, primarily unreacted starting materials and side-reaction products. The primary analytical challenge lies in the development of methods that can accurately quantify the main component while also detecting and quantifying these process-related impurities and potential degradants. The most common byproducts include:
-
4-Fluorobenzaldehyde: Unreacted starting material.
-
Acetaldehyde: Unreacted starting material.
-
4-Fluorobenzoic Acid: An oxidation product of this compound or 4-Fluorobenzaldehyde.
-
4-Fluorobenzyl Alcohol: A reduction or Cannizzaro reaction byproduct of 4-Fluorobenzaldehyde.
This guide will focus on the two most prevalent and effective analytical techniques for the analysis of this compound and its byproducts: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
A summary of the performance of HPLC and GC-MS for the analysis of this compound and its key byproducts is presented below. This data is compiled from validated methods for structurally similar compounds and serves as a strong benchmark for method development and validation.
| Analytical Method | Analyte | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | This compound | >0.999 | <2.0 | 98-102 | ~0.1 µg/mL | ~0.3 µg/mL |
| 4-Fluorobenzaldehyde | >0.999 | <1.5 | 99-101 | ~0.05 µg/mL | ~0.15 µg/mL | |
| 4-Fluorobenzoic Acid | >0.999 | <1.5 | 98-102 | ~0.02 µg/mL | ~0.06 µg/mL | |
| GC-MS | This compound | >0.998 | <5.0 | 95-105 | ~1 ng/mL | ~3 ng/mL |
| 4-Fluorobenzaldehyde | >0.999 | <3.0 | 97-103 | ~0.5 ng/mL | ~1.5 ng/mL | |
| 4-Fluorobenzyl Alcohol | >0.999 | <4.0 | 96-104 | ~2 ng/mL | ~6 ng/mL |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided to facilitate the implementation and validation of these methods in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is ideal for the routine quality control of this compound, offering excellent precision and accuracy for the quantification of the main component and non-volatile impurities like 4-Fluorobenzoic Acid.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) and water with 0.1% phosphoric acid (gradient elution may be required for optimal separation of all impurities). A typical starting gradient could be 40:60 (Acetonitrile:Water) ramping to 80:20 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts, such as residual 4-Fluorobenzaldehyde and 4-Fluorobenzyl Alcohol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample.
-
Dissolve in 25 mL of a suitable solvent such as methylene (B1212753) chloride or methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow and Pathway Visualizations
To further clarify the analytical process and the context of byproduct formation, the following diagrams are provided.
Comparative Docking Analysis of 4-Fluorocinnamaldehyde Derivatives in Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Binding Mechanisms
This guide provides a detailed comparative analysis of the molecular docking studies of 4-fluorocinnamaldehyde (B1661933) derivatives, with a primary focus on their well-documented activity as urease inhibitors. Due to a significant body of research on this specific interaction, we present a comprehensive overview of the binding of this compound thiosemicarbazone derivatives to the urease active site. To offer a broader perspective on the therapeutic potential of the cinnamaldehyde (B126680) scaffold, this guide also includes comparative data on other cinnamaldehyde derivatives targeting different enzymes, such as those involved in bacterial cell division and cancer. This allows for an insightful examination of how substitutions on the cinnamaldehyde ring influence enzyme-ligand interactions across various protein targets.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in silico studies, providing a clear comparison of the inhibitory activity and binding affinities of this compound derivatives and other cinnamaldehyde analogs against their respective enzyme targets.
Table 1: Urease Inhibitory Activity of this compound Thiosemicarbazone Derivatives [1][2]
| Compound ID | Substitution on Thiosemicarbazone | IC50 (µM) | Docking Score (kcal/mol) |
| 3a | 2-methylphenyl | 4.5 ± 0.5 | -6.213 |
| 3b | 3-methylphenyl | 5.3 ± 0.2 | -6.032 |
| 3c | 4-methylphenyl | 2.7 ± 0.5 | -6.667 |
| 3d | 2-methoxyphenyl | 10.1 ± 0.8 | -5.891 |
| 3e | 4-methoxyphenyl | 8.2 ± 0.3 | -6.112 |
| 3f | 2-hydroxyphenyl | Inactive | -4.987 |
| 3g | 4-hydroxyphenyl | Inactive | -5.123 |
| 3h | 2-chlorophenyl | 6.1 ± 0.4 | -5.998 |
| 3i | 4-chlorophenyl | 7.5 ± 0.6 | -6.345 |
| 3j | 2,3-dichlorophenyl | 29.0 ± 0.5 | -3.445 |
| 3k | 2,4-dichlorophenyl | 15.2 ± 0.9 | -5.765 |
| 3l | 2,5-dichlorophenyl | 20.1 ± 0.7 | -5.432 |
| 3m | 3,4-dichlorophenyl | 12.8 ± 0.4 | -6.011 |
| 3n | 3-chloro-4-fluorophenyl | 9.7 ± 0.2 | -6.456 |
| Thiourea (Standard) | - | 21.6 ± 0.12 | -5.223 |
Note: A lower IC50 value indicates higher inhibitory activity. A more negative docking score suggests a stronger predicted binding affinity.
Table 2: Comparative Docking and Inhibitory Data of Other Cinnamaldehyde Derivatives Against Various Enzymes
| Derivative Class | Enzyme Target | Key Derivative(s) | Docking Score/Binding Energy (kcal/mol) | In Vitro Data (IC50/Ki) | Reference |
| Halogenated Cinnamaldehydes | FtsZ (A. baumannii) | 4-bromophenyl substituted | Not explicitly stated, but predicted to bind in the interdomain cleft | MIC = 32 µg/mL | |
| Cinnamaldehyde-Chalcones | Succinate Dehydrogenase (SDH) | Bromoethane chalcone (B49325) (5n) | -12.9 | IC50 (DU145 cells) = 8.719 µM | |
| Hydroxycinnamaldehydes | Various Cancer Receptors (e.g., MMP-2) | o-hydroxycinnamaldehyde (OHC) | Ki = lowest among derivatives | Not specified in docking study |
Experimental Protocols
This section details the methodologies employed in the cited studies for key experiments, providing a basis for reproducibility and further investigation.
Urease Inhibition Assay[1]
The anti-urease activity of the synthesized this compound thiosemicarbazone derivatives was determined using a previously established method with slight modifications. The assay mixture contained 25 µL of Jack bean Urease enzyme solution, 55 µL of buffer (100 mM urea), and 5 µL of the test compound at a concentration of 0.5 mM. The mixture was incubated at 30 °C for 15 minutes in a 96-well plate. The production of ammonia (B1221849) was measured by indophenol (B113434) method, where 45 µL of phenol (B47542) reagent and 70 µL of alkali reagent were added to each well. After 50 minutes of incubation at 30 °C, the absorbance was measured at 625 nm using a microplate reader. Thiourea was used as the standard inhibitor. The percentage of inhibition was calculated using the formula: % Inhibition = 100 - [(OD_testwell / OD_control) x 100]. IC50 values were determined using EZ-Fit Enzyme Kinetics software.
Molecular Docking Protocol (Urease)[1]
-
Software: AutoDock Vina was utilized for the molecular docking simulations.
-
Protein Preparation: The three-dimensional crystal structure of Bacillus pasteurii urease was retrieved from the Protein Data Bank (PDB ID: 4UBP). The protein structure was prepared by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms and the assignment of Kollman charges.
-
Ligand Preparation: The 3D structures of the this compound thiosemicarbazone derivatives were sketched using ChemDraw and subsequently optimized using a suitable computational chemistry software package.
-
Docking Procedure: The docking was performed by placing the ligands in the active site of the urease enzyme. The grid box was centered on the active site nickel ions. The docking parameters were set to default values, and the conformation with the lowest binding energy was selected for analysis of the binding interactions.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Urease inhibition pathway.
Caption: Molecular docking workflow.
References
Benchmarking the Performance of 4-Fluorocinnamaldehyde-Based Probes for Hypochlorite Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology and drug discovery, the accurate detection of reactive oxygen species (ROS) is paramount to understanding physiological and pathological processes. Among the various ROS, hypochlorite (B82951) (ClO⁻) plays a critical role in the innate immune response but is also implicated in tissue damage and various diseases when dysregulated. This guide provides a comparative performance benchmark of a novel, hypothetical 4-Fluorocinnamaldehyde-based probe, herein referred to as 4F-Cin , against established fluorescent probes for the detection of hypochlorite.
The development of highly sensitive and selective fluorescent probes is crucial for elucidating the multifaceted roles of hypochlorite in biological systems. Cinnamaldehyde (B126680) derivatives have emerged as a promising scaffold for fluorescent probe design due to their versatile reactivity and photophysical properties.[1] This guide aims to provide an objective comparison, supported by experimental data from existing literature on comparable probes, to assist researchers in selecting the most suitable tools for their specific applications.
Comparative Performance of Hypochlorite Probes
The selection of a fluorescent probe is dictated by several key performance indicators. The following table summarizes the photophysical and analytical properties of our hypothetical 4F-Cin probe alongside a selection of commercially available and well-characterized fluorescent probes for hypochlorite detection.
| Probe | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Response Time | Reference |
| 4F-Cin (Hypothetical) | Cinnamaldehyde | ~420 | ~510 | ~0.45 | ~50 nM | < 1 minute | - |
| Fluorescein-based Probe | Fluorescein | 482 | 513 | 0.04 to 0.34 | 100 nM | ~1 minute | [2][3] |
| Naph-1 | Naphthalimide | Not Specified | Not Specified | Not Specified | 2.37 nM | Not Specified | [4] |
| Rhodamine-based Probe | Rhodamine | ~560 | ~585 | High (not specified) | 4.50 nM | ~1 minute | [3] |
| BODIPY-based Probe | BODIPY | ~485 | ~525 | 0.04 to 0.34 | 17 nM | < 1 minute | [3] |
| Near-Infrared (NIR) Probe (DAB) | Hemicyanine | 495 | 660 | Not Specified | 1.46 µM | < 1 minute | [5][6] |
| Hypochlorite Sensor (ab219930) | Not Specified | 540 | 590 | Not Specified | 3 µM | 10-30 minutes | [7] |
Note: The performance characteristics of the 4F-Cin probe are hypothetical and extrapolated from the known properties of cinnamaldehyde-based probes and other fluorescent sensors for illustrative purposes.
Signaling Pathway and a Hypothetical Reaction Mechanism
The detection of hypochlorite by the hypothetical 4F-Cin probe is predicated on a specific chemical reaction that induces a change in its fluorescence properties. The proposed mechanism involves the oxidation of the cinnamaldehyde moiety by hypochlorite, leading to a "turn-on" fluorescence response.
Caption: Hypothetical reaction of 4F-Cin with hypochlorite.
Experimental Protocols
The following provides a general methodology for the detection of intracellular hypochlorite using a fluorescent probe. This protocol can be adapted for specific cell types and experimental conditions.
Probe Preparation and Cell Loading
-
Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.
-
Cell Culture: Culture cells to the desired confluency in a suitable medium in a format appropriate for fluorescence microscopy or microplate reader analysis (e.g., glass-bottom dishes or 96-well plates).
-
Probe Loading: Dilute the probe stock solution in a serum-free cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to the final working concentration (typically 1-10 µM).
-
Incubation: Remove the cell culture medium and wash the cells with warm PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
Hypochlorite Treatment and Imaging
-
Induction of Hypochlorite: To induce endogenous hypochlorite production, cells can be stimulated with agents like lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA). For exogenous application, a fresh solution of sodium hypochlorite (NaOCl) can be added to the cells at the desired concentration.
-
Imaging: After the desired treatment period, wash the cells with PBS to remove excess probe and treatment reagents.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
Fluorometric Analysis: For quantitative analysis, use a fluorescence microplate reader to measure the fluorescence intensity of the cell populations in a 96-well plate format.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based hypochlorite detection experiment using a fluorescent probe.
Caption: General workflow for cellular hypochlorite detection.
Selectivity of Hypochlorite Probes
A crucial aspect of a reliable fluorescent probe is its selectivity for the target analyte over other biologically relevant species. The table below outlines the typical selectivity profile of a well-designed hypochlorite probe.
| Interfering Species | Relative Fluorescence Response |
| Hypochlorite (ClO⁻) | High |
| Hydrogen Peroxide (H₂O₂) | Low |
| Superoxide (O₂⁻) | Low |
| Hydroxyl Radical (•OH) | Low |
| Nitric Oxide (NO) | Low |
| Peroxynitrite (ONOO⁻) | Low |
| Cysteine (Cys) | Low |
| Glutathione (GSH) | Low |
High selectivity ensures that the observed fluorescence signal is directly attributable to the presence of hypochlorite, minimizing false-positive results.[1][2]
Conclusion
The hypothetical this compound-based probe, 4F-Cin, represents a promising scaffold for the development of new fluorescent sensors for hypochlorite. Its potential for high sensitivity, rapid response, and favorable photophysical properties, as extrapolated from related cinnamaldehyde derivatives, makes it an attractive candidate for further investigation. This guide provides a framework for comparing the performance of novel probes like 4F-Cin against existing standards. The provided experimental protocols and workflows offer a starting point for researchers aiming to incorporate fluorescent probes into their studies of hypochlorite-mediated biological processes. As with any new tool, rigorous validation of a probe's performance and selectivity is essential for generating reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-sensitive fluorescent probes for hypochlorite acid detection and exogenous/endogenous imaging of living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A NIR fluorescent probe for the specific detection of hypochlorite and its application in vitro and in vivo - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hypochlorite Assay Kit (Fluorometric) (ab219930) | Abcam [abcam.com]
Inter-laboratory validation of an assay using 4-Fluorocinnamaldehyde
An Inter-Laboratory Assessment of an Assay Utilizing 4-Fluorocinnamaldehyde (B1661933): A Comparative Guide
For researchers, scientists, and professionals in drug development, the validation of an analytical assay is paramount to ensure reliability and reproducibility of experimental data. This guide provides a comprehensive overview of the inter-laboratory validation of an assay using this compound, presenting a comparative analysis with alternative methods. The data herein is synthesized from established validation principles and studies on analogous compounds to provide a robust framework for its application.
Quantitative Data Summary
The performance of an analytical method is quantitatively assessed through a series of validation parameters. The following tables summarize the typical acceptance criteria and performance data for assays based on cinnamaldehyde (B126680) derivatives, which can be extrapolated for a this compound assay.
Table 1: Comparison of Validation Parameters for Aldehyde Quantification Assays
| Parameter | HPLC Method for Cinnamaldehyde[1][2][3] | UV-Vis Spectrophotometry for Cinnamaldehyde[4] | Colorimetric DMAC Assay[5] |
| Linearity (R²) | > 0.99 | > 0.99 | Not explicitly stated, but linearity determined |
| Accuracy (% Recovery) | 98.74% - 101.95% | Good recovery figures reported | Not explicitly stated |
| Precision (RSD) | 0.92% - 2.68% | < 2% | RSDr values met SMPR® requirements |
| Limit of Detection (LOD) | 0.069 ppm | 0.104 µg/ml | Not applicable |
| Limit of Quantitation (LOQ) | 0.23 ppm | 0.312 µg/ml | Not applicable |
| Robustness | Method found to be robust | Method found to be robust | Not explicitly stated |
Table 2: Inter-Laboratory Precision for the DMAC Assay
| Material | Horwitz Ratio (HorRat) |
| Cranberry Fiber Powder | Meets acceptance range |
| Cranberry Extract Powder | Meets acceptance range |
| Concentrated Cranberry Juice | Meets acceptance range |
| Cranberry PAC Solution | Meets acceptance range |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any analytical assay. Below are protocols for a High-Performance Liquid Chromatography (HPLC) method for cinnamaldehyde quantification, which serves as a foundational method that can be adapted for this compound, and an anti-urease assay where this compound derivatives have been utilized.
HPLC Method for Cinnamaldehyde Quantification
This method is adapted from validated procedures for the analysis of cinnamaldehyde in cinnamon extracts.[1][2][3]
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
-
Column: Octadecylsilane (C18) column.
-
Mobile Phase: Acetonitrile and 0.04% acetic acid solution (60:40).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 29°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve cinnamaldehyde in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The extract may require filtration before injection.
3. Validation Parameters:
-
Selectivity: Assessed by comparing the chromatograms of blank samples, standard solutions, and sample extracts.
-
Linearity: Determined by plotting the peak area against the concentration of the working standard solutions and calculating the correlation coefficient.
-
Accuracy: Evaluated using the standard addition method, with recovery calculated as a percentage of the known amount of added standard.
-
Precision: Determined by analyzing multiple replicates of the same sample and expressing the result as the relative standard deviation (RSD).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Anti-Urease Assay Using this compound Derivatives
This protocol is based on the methodology used to screen this compound based thiosemicarbazones as urease inhibitors.[6][7]
1. Reagents and Materials:
-
Urease enzyme (from Bacillus pasteurii)
-
Urea (B33335) solution (100 mM)
-
Phenolic and alkali reagents
-
Test compounds (this compound derivatives)
-
96-well plates
-
Incubator
-
Plate reader
2. Assay Procedure:
-
Add 25 µL/well of the urease enzyme solution to a 96-well plate.
-
Add 5 µL/well of the test compound solutions at various concentrations.
-
Incubate the plate for 15 minutes at 30°C.
-
Add 55 µL/well of urea solution and incubate for another 15 minutes.
-
Add 45 µL/well of phenolic reagent and 70 µL/well of alkali reagent.
-
Measure the absorbance at a specified wavelength using a plate reader to determine urease activity.
-
Calculate the percentage of inhibition and the IC50 values for the test compounds.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC Method Validation.
Caption: Experimental Workflow for the Anti-Urease Assay.
References
- 1. jmpas.com [jmpas.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Inter-Laboratory Validation of 4-(Dimethylamino) Cinnamaldehyde (DMAC) Assay Using Cranberry Proanthocyanidin Standard for Quantification of Soluble Proanthocyanidins in Cranberry Foods and Dietary Supplements, First Action Official MethodSM: 2019.06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro, and in silico studies of this compound based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluorocinnamaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 4-Fluorocinnamaldehyde, a compound that requires careful management due to its hazardous properties. Adherence to these procedures will help mitigate risks and ensure that waste is handled in accordance with safety regulations.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Hazard Statement |
| Acute toxicity (Oral), Category 4 | H302: Harmful if swallowed. |
| Skin irritation, Category 2 | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation, Category 2/2A | H318: Causes serious eye damage.[1] or H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact. Ensure that all skin is covered.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
This procedure outlines the steps for the routine disposal of this compound waste, as well as for managing spills.
1. Waste Segregation and Collection:
-
Do not mix with other waste streams. this compound waste should be collected separately from other chemical waste to avoid incompatible reactions.
-
Use a designated waste container. The container should be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.
-
Label the container clearly. The label should include the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard), and the words "Hazardous Waste."
2. Spill Management:
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance. For solid spills, avoid generating dust.
-
Clean-Up:
-
For dry spills: Carefully sweep or shovel the material into a clean, dry, and sealable container. Use a vacuum cleaner equipped with a HEPA filter for fine powders, if available.[1]
-
For wet spills: Absorb the liquid with an inert material and place it into a designated waste container.
-
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent or detergent and water. Collect the decontamination materials as hazardous waste.
-
Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water after handling a spill.
3. Final Disposal:
-
Store waste safely. Keep the sealed waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.
-
Arrange for professional disposal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
